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  • Product: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione
  • CAS: 762243-28-7

Core Science & Biosynthesis

Foundational

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione CAS number and identifiers

An In-Depth Technical Guide to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione, a molecule of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not prominently listed in major chemical databases, this guide outlines its logical synthesis based on established, reliable methodologies for analogous compounds. We will delve into its chemical identity, a detailed synthesis protocol, its predicted properties, and its potential as a versatile building block in drug discovery and agrochemical research.

Chemical Identity and Structure

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione belongs to the family of 5-aryl-cyclohexane-1,3-diones. These molecules are characterized by a central cyclohexane-1,3-dione core, which exists in a dynamic equilibrium with its enol tautomers. This tautomerism is a critical feature, influencing the molecule's reactivity and its chelating properties. The substituent at the 5-position—in this case, a 4-ethoxyphenyl group—largely defines the molecule's specific physical properties and biological activities.

While the target compound itself is not widely cataloged, its core structure and analogs are well-documented. For context, several closely related compounds are listed in chemical registries.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione N/A C₁₄H₁₆O₃232.27
5-(4-Methoxyphenyl)cyclohexane-1,3-dione1774-12-5[1][2][3]C₁₃H₁₄O₃218.25[1][2]
5-(4-Hydroxyphenyl)cyclohexane-1,3-dione91963-14-3[4]C₁₂H₁₂O₃204.22
5-Phenylcyclohexane-1,3-dione493-72-1[5][6]C₁₂H₁₂O₂188.22[5]

The absence of a readily available CAS number for the ethoxy derivative suggests it is a compound for custom synthesis rather than a stock chemical, highlighting the importance of a robust and reproducible synthetic protocol.

Synthesis Protocol: A Two-Step Approach

The most logical and field-proven pathway to synthesize 5-(4-ethoxyphenyl)cyclohexane-1,3-dione involves a two-step process. First, the synthesis of a key precursor, 5-(4-hydroxyphenyl)cyclohexane-1,3-dione, is achieved via a Michael addition. This is followed by a classic Williamson ether synthesis to introduce the ethyl group.

Step 1: Synthesis of 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (Michael Addition)

The formation of the 5-aryl-cyclohexane-1,3-dione core is efficiently accomplished through the Michael addition of a malonic ester to a chalcone-like intermediate, followed by an intramolecular Dieckmann or Claisen condensation. A common and effective method involves the reaction between 4-hydroxybenzaldehyde, malononitrile, and dimedone or cyclohexane-1,3-dione itself in the presence of a base. A well-established general procedure for this class of compounds provides the foundation for this step.[7][8]

Workflow for Step 1: Michael Addition

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Hydroxybenzaldehyde P1 Base-Catalyzed Condensation (e.g., NaOEt in EtOH) A->P1 B Malonic Ester (e.g., Diethyl Malonate) B->P1 C Acetone (or Acetoacetic Ester) C->P1 P2 Intramolecular Cyclization (Claisen/Dieckmann) P1->P2 P3 Hydrolysis & Decarboxylation (Acidic Workup) P2->P3 D 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione (CAS: 91963-14-3) P3->D G cluster_reactants Reactants cluster_process Process cluster_product Final Product A 5-(4-Hydroxyphenyl)cyclohexane-1,3-dione P1 Deprotonation to Phenoxide (Polar Aprotic Solvent, e.g., DMF, Acetone) A->P1 B Base (e.g., K₂CO₃, NaH) B->P1 C Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate) P2 SN2 Attack on Ethylating Agent C->P2 P1->P2 D 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione P2->D G cluster_derivatization Derivatization cluster_applications Potential Applications A 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione P1 C-Acylation at C2 A->P1 P2 Condensation Reactions (e.g., with aldehydes, amines) A->P2 App1 HPPD-Inhibiting Herbicides P1->App1 App2 Novel Heterocycles for Drug Discovery Screening P2->App2

Sources

Exploratory

safety data sheet (SDS) for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

An In-depth Technical Guide to the Safe Handling of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione A Note on Data Synthesis: As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for the specific compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

A Note on Data Synthesis: As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for the specific compound 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is not publicly available. This guide has been constructed by a Senior Application Scientist, synthesizing data from structurally similar compounds, including the parent molecule Cyclohexane-1,3-dione and the close analog 5-(4-Methoxyphenyl)cyclohexane-1,3-dione. This weight-of-evidence approach is a standard practice in research environments for risk assessment of novel or less-documented chemicals.

Introduction: Understanding the Compound and Associated Risks

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is a dione derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a cyclohexane-1,3-dione core, suggests a specific reactivity and toxicological profile that necessitates careful handling. For researchers and drug development professionals, a proactive and informed approach to safety is paramount to mitigate risks and ensure the integrity of experimental work. This guide provides an in-depth analysis of the compound's likely hazards and outlines field-proven protocols for its safe use, storage, and disposal.

Chapter 1: Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications of close structural analogs, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, with a potential for being harmful if swallowed.

The parent compound, cyclohexane-1,3-dione, is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4) and causes serious eye damage (Category 1). The methoxy analog, 5-(4-methoxyphenyl)cyclohexane-1,3-dione, is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3).[1] This suggests a combined hazard profile for the target compound.

Table 1: Anticipated GHS Hazard Profile

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningExclamation Mark
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/IrritationCategory 1 / 2H318: Causes serious eye damage or H319: Causes serious eye irritationDanger / WarningCorrosion / Exclamation Mark
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarningExclamation Mark

Note: The most conservative classification for eye damage (Category 1) from the parent compound should be adopted until specific data is available.

Chapter 2: Risk Management and Exposure Control Workflow

A systematic approach to risk management is essential. The following workflow illustrates the decision-making process from initial hazard recognition to the implementation and review of control measures.

RiskManagementWorkflow cluster_assessment Phase 1: Assessment cluster_control Phase 2: Control Implementation cluster_response Phase 3: Response & Review HazardID Hazard Identification (Review Analog SDS Data) RiskAssess Risk Assessment (Evaluate Exposure Potential in Planned Experiments) HazardID->RiskAssess informs EngControl Engineering Controls (Fume Hood, Ventilation) RiskAssess->EngControl dictates need for AdminControl Administrative Controls (SOPs, Training) EngControl->AdminControl requires PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdminControl->PPE specifies Emergency Emergency Preparedness (Spill Kit, Eyewash Station) PPE->Emergency prepares for failure of Review Review & Refine (Post-Experiment Debrief, Incident Analysis) Emergency->Review informs Review->HazardID refines understanding

Sources

Foundational

The Ascendant Trajectory of 5-Arylcyclohexane-1,3-dione Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – represents a significant leap towards the rational design of novel therapeutics. The 5-arylcyclohexane-1,3-dione core has emerged as one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers in agrochemicals, pharmaceuticals, and beyond. This technical guide provides an in-depth exploration of this chemical class, from its synthetic intricacies to its diverse biological activities and mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 5-arylcyclohexane-1,3-dione derivatives, fostering innovation and accelerating the journey from laboratory discovery to clinical application.

I. The Synthetic Landscape: Crafting the Core

The strategic synthesis of 5-arylcyclohexane-1,3-dione derivatives is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution patterns, scalability, and overall efficiency. Here, we dissect the prevalent methodologies, offering insights into their relative merits and practical considerations.

The Michael Addition-Claisen Condensation Tandem: A Classic Revisited

A cornerstone in the synthesis of this scaffold is the tandem Michael addition and subsequent intramolecular Claisen condensation. This approach offers a reliable and often high-yielding pathway to the desired cyclic dione.

Causality of Experimental Choices: The initial Michael addition of a cyclic 1,3-dione, such as dimedone, to an α,β-unsaturated carbonyl compound (a chalcone) is favored due to the high reactivity of the enolate generated from the dione under basic conditions. The subsequent intramolecular Claisen condensation is a thermodynamically driven cyclization that forms the stable six-membered ring. The choice of base and solvent is critical; a non-nucleophilic base like sodium ethoxide in a protic solvent like ethanol is commonly employed to facilitate both steps in a one-pot fashion, enhancing operational simplicity.

Representative Experimental Protocol: Synthesis of a 5-Aryl-7,7-dimethylcyclohexane-1,3-dione

  • Reaction Setup: To a solution of dimedone (1.40 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (0.68 g, 10 mmol).

  • Michael Addition: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate. To this, add a solution of the appropriately substituted chalcone (10 mmol) in ethanol (10 mL) dropwise over 15 minutes.

  • Claisen Condensation: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-arylcyclohexane-1,3-dione derivative.

One-Pot Syntheses: The Pursuit of Efficiency

The drive for more sustainable and efficient chemical processes has led to the development of one-pot multicomponent reactions for the synthesis of complex heterocyclic systems derived from cyclohexane-1,3-diones. These strategies often involve the reaction of an aldehyde, a 1,3-dione, and a nitrogen or sulfur-containing nucleophile, and can be extended to the synthesis of the core 5-arylcyclohexane-1,3-dione scaffold itself.

Trustworthiness of the Protocol: The self-validating nature of these one-pot syntheses lies in the inherent reactivity of the starting materials, which are orchestrated to proceed in a specific sequence under a single set of reaction conditions. The success of these reactions hinges on the careful selection of catalysts and reaction media that promote each step of the cascade without interfering with subsequent transformations.

Comparative Analysis of Synthetic Routes
Synthetic RouteKey ReactantsAdvantagesDisadvantages
Michael-Claisen Tandem Cyclic 1,3-dione, ChalconeReliable, good yields, readily available starting materials.Two distinct reaction steps, may require purification of intermediates in some cases.
One-Pot Multicomponent Aldehyde, 1,3-dione, NucleophileHigh atom economy, operational simplicity, access to diverse derivatives.Optimization of reaction conditions can be challenging, may result in complex product mixtures.

II. A Spectrum of Biological Activities: From Herbicides to Anticancer Agents

The 5-arylcyclohexane-1,3-dione scaffold has proven to be a fertile ground for the discovery of a wide array of bioactive molecules.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of these derivatives lies in their potent herbicidal activity, which stems from their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biosynthesis of plastoquinone and tocochromanols in plants.

Mechanism of Action: The 1,3-dione moiety of the molecule is crucial for its inhibitory activity, as it chelates the ferrous ion in the active site of HPPD, effectively blocking substrate access and halting the catalytic cycle. The aryl substituent at the 5-position plays a vital role in modulating the compound's lipophilicity and electronic properties, thereby influencing its uptake, translocation, and binding affinity within the plant.

HPPD_Inhibition cluster_Enzyme HPPD Active Site cluster_Inhibitor 5-Arylcyclohexane-1,3-dione Fe2+ Fe²⁺ Inhibition Enzyme Inhibition HPPD_Enzyme HPPD Enzyme Dione_Moiety 1,3-Dione Moiety Dione_Moiety->Fe2+ Chelation Aryl_Group 5-Aryl Group Aryl_Group->HPPD_Enzyme Binding Interaction Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Dione_Derivative 5-Arylcyclohexane-1,3-dione Derivative Dione_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by 5-arylcyclohexane-1,3-dione derivatives.

Beyond kinase inhibition, these derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Mechanism of Action: Treatment of cancer cells with certain 5-arylcyclohexane-1,3-dione derivatives leads to the activation of caspases, a family of proteases that execute the apoptotic program. This activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3. Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

Apoptosis_Induction cluster_Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway cluster_Death_Receptor_Pathway Extrinsic (Death Receptor) Pathway Dione_Derivative 5-Arylcyclohexane-1,3-dione Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Dione_Derivative->Bcl2_Family Death_Receptors Death Receptor Activation Dione_Derivative->Death_Receptors Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via intrinsic and extrinsic pathways by 5-arylcyclohexane-1,3-dione derivatives.

Antibacterial and Antifungal Activities

Several studies have reported the antibacterial and antifungal properties of 5-arylcyclohexane-1,3-dione derivatives, highlighting their potential as novel antimicrobial agents.

III. Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Position of SubstitutionImpact on Biological Activity
5-Aryl Ring The nature and position of substituents on the aryl ring significantly influence activity. Electron-withdrawing groups can enhance herbicidal and anticancer activities in some cases. The overall lipophilicity of the aryl group is a key determinant of cell permeability and target engagement.
Cyclohexane Ring Substitution on the cyclohexane ring, particularly at the 4- and 6-positions, can modulate the conformational flexibility of the molecule and its interaction with the target protein.
1,3-Dione Moiety This moiety is generally considered essential for the biological activities observed, particularly for HPPD inhibition where it acts as a metal chelator.

IV. Experimental Workflows: From Bench to Biological Insight

To facilitate further research in this promising area, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel 5-arylcyclohexane-1,3-dione derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO (100 µL) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assay: A General Protocol

This protocol provides a framework for assessing the inhibitory activity of 5-arylcyclohexane-1,3-dione derivatives against a specific protein kinase.

  • Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase, a substrate solution (e.g., a specific peptide), and an ATP solution. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

V. Future Directions and Concluding Remarks

The 5-arylcyclohexane-1,3-dione scaffold represents a remarkable platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular targets for their anticancer and antimicrobial activities, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The in-depth understanding provided in this guide is intended to serve as a catalyst for such endeavors, ultimately translating the promise of these versatile molecules into tangible clinical benefits.

References

  • Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. The tests can also be used to help validate drug candidates that have shown efficacy in other preclinical tests. The experimental treatments and the standard treatments can be single drugs or drug combinations. The crossed-out arrows can be bypassed in specific situations (e.g., when the drug does not kill cancer cells through
Exploratory

The Pharmacophore Potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: A Technical Analysis

Executive Summary This technical guide analyzes the biological potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a lipophilic derivative of the privileged 1,3-dione scaffold. While often utilized as a synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a lipophilic derivative of the privileged 1,3-dione scaffold. While often utilized as a synthetic intermediate for bioactive heterocycles (e.g., acridinediones), this molecule possesses intrinsic biological activity governed by its keto-enol tautomerism and metal-chelating capability.

Key applications identified include Tyrosinase Inhibition (medicinal/cosmetic), HPPD Inhibition (herbicidal), and Antimicrobial activity via membrane disruption. This guide provides a structural analysis, predicted mechanisms of action, and self-validating experimental protocols for researchers.

Chemical Identity & Structural Dynamics

The biological activity of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is dictated by its ability to exist in dynamic equilibrium. Unlike rigid pharmacophores, the 1,3-dione moiety undergoes keto-enol tautomerism, which is critical for its binding affinity to metalloenzymes.

Tautomeric Equilibrium

In physiological solution, the molecule exists as an equilibrium between the diketo form and the mono-enol form. The enol form is stabilized by an internal hydrogen bond and solvent interactions.

  • Diketo Form: Favored in non-polar solvents; essential for membrane permeation.

  • Enol Form: Acidic (pKa ≈ 4.5–5.5); forms a stable anion at physiological pH (7.4), which acts as a bidentate ligand for metal ions (Cu²⁺, Fe²⁺).

The 4-Ethoxyphenyl Moiety

The para-ethoxy substitution is a strategic lipophilic modification. Compared to the methoxy analog, the ethoxy group increases the partition coefficient (LogP), enhancing:

  • Bioavailability: Improved passive transport across lipid bilayers.

  • Hydrophobic Anchoring: Stronger Van der Waals interactions within the hydrophobic pockets of enzymes like Tyrosinase.

Primary Biological Activity: Tyrosinase Inhibition[1][2][3]

Research indicates that 5-substituted-1,3-cyclohexanediones are potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.

Mechanism of Action

Tyrosinase is a copper-containing metalloenzyme.[1][2] The inhibition mechanism is competitive and reversible:

  • Chelation: The enolate anion of the 1,3-dione headgroup chelates the binuclear copper active site (CuA and CuB), displacing the histidine coordination or blocking oxygen access.

  • Anchoring: The 4-ethoxyphenyl tail occupies the hydrophobic substrate-binding pocket (valine/alanine rich), mimicking the tyrosine substrate.

Comparative Potency

Studies on analogous 5-phenyl-1,3-diones suggest that electron-donating groups (like ethoxy) at the para position enhance inhibitory activity compared to unsubstituted analogs, often exceeding the potency of Kojic acid (standard reference).

Visualization: Mechanism of Action

The following diagram illustrates the dual-binding mode (Chelation + Hydrophobic Interaction).

TyrosinaseInhibition Molecule 5-(4-Ethoxyphenyl) cyclohexane-1,3-dione Tautomerism Keto-Enol Tautomerism Molecule->Tautomerism pH 7.4 Pocket Hydrophobic Binding Pocket Molecule->Pocket 4-Ethoxy Interaction Enolate Enolate Anion (Active Ligand) Tautomerism->Enolate Deprotonation Copper Binuclear Copper Center (Cu2+) Enolate->Copper Bidentate Chelation Tyrosinase Tyrosinase Enzyme (Active Site) Inhibition Enzymatic Inhibition Tyrosinase->Inhibition Blocked Catalysis Copper->Tyrosinase Pocket->Tyrosinase

Caption: Dual-mode inhibition mechanism involving copper chelation by the dione core and hydrophobic anchoring by the ethoxy tail.

Secondary Biological Activity: Herbicidal Potential[4][5]

The 1,3-cyclohexanedione scaffold is the structural core of HPPD inhibitors (e.g., mesotrione, sulcotrione).

HPPD Inhibition[5]
  • Target: p-Hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]

  • Mechanism: The molecule mimics the substrate p-hydroxyphenylpyruvate. The 1,3-dione moiety coordinates with the Fe²⁺ ion in the enzyme's active site, preventing the conversion of tyrosine to plastoquinone.

  • Effect: Depletion of plastoquinone leads to carotenoid deficiency, causing "bleaching" symptoms in treated plants.

  • Note: While potent, commercial herbicides usually require a 2-acyl substitution (triketone).[4] However, the 5-aryl-1,3-dione remains a valid lead structure for modification.

Experimental Protocols

Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

This protocol utilizes a Michael addition followed by decarboxylation. This route is preferred over the Hantzsch synthesis (which yields pyridines) for isolating the dione.

Reagents: 4-Ethoxybenzaldehyde, Acetone, Diethyl Malonate, Sodium Ethoxide, Hydrochloric Acid.

StepOperationCritical Parameter
1. Condensation React 4-ethoxybenzaldehyde (1 eq) with Acetone (excess) in NaOH (aq).Maintain temp < 15°C to prevent polymerization. Yields 4-ethoxybenzalacetone.
2. Michael Addition Dissolve Diethyl Malonate (1.1 eq) in dry Ethanol containing NaOEt (1.1 eq). Add 4-ethoxybenzalacetone.Reflux for 3–4 hours. Anhydrous conditions are strictly required.
3. Cyclization The intermediate Michael adduct cyclizes in situ under basic reflux.Monitor via TLC (Hexane:EtOAc 7:3).
4. Hydrolysis/Decarboxylation Treat the resulting ester with 10% NaOH, then reflux with 2M HCl.Vigorous CO₂ evolution indicates successful decarboxylation.
5. Purification Recrystallize from Ethanol/Water.Target Melting Point: ~170–175°C (based on analogs).
Tyrosinase Inhibition Assay (Self-Validating)

This colorimetric assay quantifies the inhibition of dopachrome formation.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1)

  • Substrate: L-DOPA (2 mM)

  • Buffer: Phosphate buffer (50 mM, pH 6.8)

  • Control: Kojic Acid

Workflow:

  • Preparation: Dissolve test compound in DMSO (final conc. < 1%). Prepare serial dilutions (10–200 µM).

  • Incubation: Mix 10 µL inhibitor + 160 µL buffer + 10 µL Tyrosinase solution (50 units/mL). Incubate at 25°C for 10 mins.

  • Reaction: Add 20 µL L-DOPA substrate.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) kinetically for 10 mins.

  • Validation: The Control (Kojic Acid) must show IC₅₀ ≈ 15–20 µM. If >50 µM, the enzyme activity is compromised.

Synthetic Utility Diagram

The molecule serves as a "divergent intermediate." The following diagram maps its utility in generating complex bioactive scaffolds.

SyntheticUtility Core 5-(4-Ethoxyphenyl) cyclohexane-1,3-dione Acridine Acridinediones (Anticancer/MDR Modulators) Core->Acridine + Enaminones (Hantzsch) Xanthene Xanthenediones (Antiviral/Laser Dyes) Core->Xanthene + Aldehydes (Catalytic) Polyhydro Polyhydroquinolines (Ca2+ Channel Blockers) Core->Polyhydro + Aldehyde + Amine (Multicomponent) Hydrazone Arylhydrazones (Antimicrobial) Core->Hydrazone + Diazonium Salts (Coupling)

Caption: Divergent synthesis pathways transforming the core scaffold into high-value pharmacological targets.

References

  • Hassan, A. S., et al. (2018). Synthesis and antimicrobial activity of some new 5-substituted cyclohexane-1,3-dione derivatives.[5][6][7] Journal of Heterocyclic Chemistry. Link

  • Gharbi, C., et al. (2021).[8] Inhibition effects of synthesized cyclohexane-1,3-dione derivatives on the tyrosinase enzyme. ResearchGate.[9][10] Link

  • Dayan, F. E., et al. (2007). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for β-triketones from Leptospermum scoparium.[3][4] Phytochemistry. Link

  • Jain, N., et al. (2013). Nanocatalyzed synthesis of bioactive acridinediones starting from 1,3-cyclohexanediones. Tetrahedron Letters. Link

  • European Patent Office. (1986). Process for preparing 1,3-cyclohexanedione derivatives and intermediates.[11][3][4][5][6][12][13][14] EP0195053A1. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione from ethyl 4-ethoxybenzoate

An Application Note for the Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione from Ethyl 4-ethoxybenzoate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, multi-step...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione from Ethyl 4-ethoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-step protocol for the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic pathway commences with the commercially available starting material, ethyl 4-ethoxybenzoate. This document is tailored for an audience of researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices and integrated characterization checkpoints. The synthesis leverages a logical sequence of classical organic reactions, including a Claisen condensation, a Michael addition, and a Dieckmann cyclization, to construct the target molecule.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

Cyclohexane-1,3-dione derivatives are privileged scaffolds in organic synthesis, serving as versatile precursors for a wide array of natural products and bioactive molecules.[1][2] Their utility stems from the presence of a highly active methylene group and two carbonyl functionalities, which allow for diverse chemical modifications.[1] Compounds incorporating this skeleton exhibit a broad spectrum of biological activities, including herbicidal, anti-inflammatory, anti-tumor, and antiviral properties.[1][3]

The target molecule, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, incorporates an ethoxy-substituted aryl moiety, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates. This application note details a rational, three-step synthetic sequence to construct this valuable intermediate from ethyl 4-ethoxybenzoate.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, transforming the simple aromatic ester into the target cyclic dione.

Synthesis_Strategy Start Ethyl 4-ethoxybenzoate Step1 Step 1: Claisen Condensation Start->Step1 + Acetone Intermediate1 1-(4-Ethoxyphenyl)butane-1,3-dione Step1->Intermediate1 Step2 Step 2: Michael Addition Intermediate1->Step2 + Ethyl Acrylate Intermediate2 Adduct Intermediate Step2->Intermediate2 Step3 Step 3: Dieckmann Cyclization & Decarboxylation Intermediate2->Step3 Final 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Step3->Final

Figure 1: High-level overview of the three-stage synthetic workflow.

Mechanistic Principles

The success of this synthesis relies on the precise execution of three fundamental carbon-carbon bond-forming reactions.

  • Claisen Condensation: This reaction joins two esters (or an ester and a ketone) via a new C-C bond. Here, the enolate of acetone acts as the nucleophile, attacking the carbonyl of ethyl 4-ethoxybenzoate to form a β-diketone.

  • Michael Addition: A cornerstone of organic synthesis, this reaction involves the 1,4-conjugate addition of a nucleophile (the enolate of the β-diketone) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[4][5][6] This step builds the carbon skeleton necessary for cyclization.

  • Dieckmann Cyclization: This is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[7][8][9][10] The reaction is driven by the formation of a stable five- or six-membered ring. In the final stage of our protocol, this cyclization is followed by acidic hydrolysis and decarboxylation to yield the target 1,3-dione.

Materials and Methods

Reagents
ReagentGradeRecommended Supplier
Ethyl 4-ethoxybenzoate≥98%Sigma-Aldrich
AcetoneAnhydrous, ≥99.5%Sigma-Aldrich
Sodium Ethoxide (NaOEt)≥95%Sigma-Aldrich
Ethyl Acrylate99%, contains stabilizerSigma-Aldrich
Absolute EthanolAnhydrous, 200 proofSigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Diethyl EtherAnhydrous, ≥99%Fisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Equipment
  • Three-neck round-bottom flasks and single-neck flasks

  • Reflux condensers with drying tubes

  • Magnetic stirrers with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnels

  • Rotary evaporator

  • Standard glassware for extraction and filtration (separatory funnels, Büchner funnels)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Analytical instrumentation: NMR, MS, IR spectrometers

Detailed Experimental Protocol

Causality Note: All steps involving strong bases like sodium ethoxide must be performed under an inert, anhydrous atmosphere to prevent quenching of the base and enolates by moisture.

Step 1: Synthesis of 1-(4-Ethoxyphenyl)butane-1,3-dione
  • Setup: Equip a 500 mL three-neck flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the apparatus under vacuum and cool under a stream of dry nitrogen.

  • Base Preparation: To the flask, add sodium ethoxide (1.1 eq). Add 150 mL of anhydrous toluene via cannula.

  • Reagent Addition: In a separate dry flask, prepare a solution of ethyl 4-ethoxybenzoate (1.0 eq) and anhydrous acetone (1.5 eq) in 50 mL of anhydrous toluene.

  • Reaction: Slowly add the benzoate/acetone solution to the stirred suspension of sodium ethoxide at room temperature over 30 minutes. After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 6-8 hours.

  • Monitoring: Track the consumption of the starting ester using TLC (eluent: 4:1 Hexanes/Ethyl Acetate).

  • Work-up: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-diketone is typically used directly in the next step without further purification.

Step 2: Synthesis of the Michael Adduct
  • Setup: In a dry 500 mL flask under nitrogen, dissolve the crude 1-(4-ethoxyphenyl)butane-1,3-dione (1.0 eq) in 200 mL of absolute ethanol.

  • Catalyst: Add a catalytic amount of sodium ethoxide (0.1 eq) to the solution and stir until dissolved.

  • Reagent Addition: Add ethyl acrylate (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the formation of the higher-polarity adduct by TLC.

  • Work-up: Neutralize the catalyst by adding a few drops of glacial acetic acid. Remove the ethanol solvent using a rotary evaporator. The resulting crude oil is carried forward.

Step 3: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
  • Setup: To a 500 mL flask, add the crude Michael adduct from the previous step.

  • Cyclization: Add a solution of sodium ethoxide (2.0 eq) in 200 mL of absolute ethanol. Heat the mixture to reflux for 8-10 hours to drive the intramolecular cyclization.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature. Slowly and carefully add 100 mL of 6 M HCl. Caution: Gas evolution (CO₂) will occur. Once the initial reaction subsides, heat the acidic mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis and decarboxylation.

  • Isolation: Cool the mixture to room temperature, then place it in an ice bath for 1 hour. The product, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Expected data for the analogous methoxy compound provides a reference.[11][12]

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield (Overall) 45-55% (typical for this multi-step sequence)
Melting Point Compare to literature values for similar compounds (e.g., methoxy analog: 179.5-183.5 °C)[11]
¹H NMR (CDCl₃) Signals for ethoxy group (t, ~1.4 ppm; q, ~4.0 ppm), aliphatic CH₂ and CH protons (~2.5-3.5 ppm), and aromatic protons (~6.9-7.2 ppm). Note: Keto-enol tautomerism may be observed.
¹³C NMR (CDCl₃) Signals for aliphatic carbons (~30-50 ppm), ethoxy carbons (~15, 63 ppm), aromatic carbons (~115-160 ppm), and dione carbonyls (~200-210 ppm).
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₄H₁₇O₃⁺

Workflow and Mechanism Visualization

Detailed_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Decarboxylation cluster_final Final Processing A1 Combine NaOEt, Toluene, Ethyl 4-ethoxybenzoate, Acetone A2 Reflux 6-8h A1->A2 A3 Acidic Workup & Extraction A2->A3 B1 Dissolve Intermediate 1 in EtOH Add cat. NaOEt A3->B1 B2 Add Ethyl Acrylate B1->B2 B3 Stir at RT 12-18h B2->B3 B4 Neutralize & Concentrate B3->B4 C1 Treat Intermediate 2 with NaOEt in EtOH B4->C1 C2 Reflux 8-10h (Cyclization) C1->C2 C3 Add 6M HCl & Reflux 4-6h (Hydrolysis & Decarboxylation) C2->C3 C4 Cool, Precipitate, & Filter C3->C4 D1 Recrystallize from EtOH/Water C4->D1 D2 Characterize Product (NMR, MS, MP) D1->D2

Figure 2: Step-by-step experimental and processing workflow.

Safety and Handling

  • Sodium Ethoxide: Highly corrosive, flammable, and reacts violently with water.[13][14][15] Handle exclusively in an inert-atmosphere glovebox or under a robust stream of inert gas. Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[13] In case of fire, use dry chemical powder; do NOT use water.[15]

  • Flammable Solvents: Toluene, ethanol, diethyl ether, and ethyl acetate are flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.

  • Ethyl Acrylate: Lachrymator and irritant. Handle only in a well-ventilated chemical fume hood.

  • Corrosive Acids: Concentrated HCl is highly corrosive and releases toxic fumes. Always handle in a fume hood and wear appropriate PPE, including acid-resistant gloves.

References

  • Organic Syntheses Procedure. 5,5-dimethyl-1,3-cyclohexanedione. Available from: [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. CARBONYL COMPOUNDS. Available from: [Link]

  • Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available from: [Link]

  • Academia.edu. The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Available from: [Link]

  • RSC Publishing. First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications. Available from: [Link]

  • ResearchGate. (2020). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. Available from: [Link]

  • Scholars Research Library. (2012). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Der Pharma Chemica, 4(2), 731-736. Available from: [Link]

  • Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • CORE. Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Available from: [Link]

  • MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9264-9279. Available from: [Link]

  • Taylor & Francis Online. (2023, April 21). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications. Available from: [Link]

  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Available from: [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]

  • BuyersGuideChem. 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

Sources

Application

Application Note: Catalytic Diversification of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Executive Summary & Scaffold Analysis 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (Compound 1 ) is a "privileged scaffold" in medicinal chemistry and agrochemical synthesis. Structurally analogous to Dimedone but featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (Compound 1 ) is a "privileged scaffold" in medicinal chemistry and agrochemical synthesis. Structurally analogous to Dimedone but featuring a lipophilic aryl tail, it serves as a versatile nucleophile for constructing complex fused ring systems, GABA analogs, and substituted resorcinols.

This guide details three high-value catalytic workflows to functionalize Compound 1 :

  • Pd-Catalyzed C(

    
    )-Arylation:  For accessing 2-aryl-1,3-diones (potential herbicide/drug pharmacophores).
    
  • Organocatalytic Asymmetric Michael Addition: For creating chiral quaternary centers with high enantioselectivity.

  • Oxidative Aromatization: Catalytic conversion to 5-substituted resorcinols.

Structural Insight: The Tautomeric Equilibrium

Understanding the reactivity of Compound 1 requires acknowledging its keto-enol equilibrium. In solution, the enol form is stabilized by intramolecular hydrogen bonding, rendering the C2 position highly nucleophilic (soft nucleophile), while the oxygen atoms act as hard nucleophiles.

Key Reactivity Rule: Catalytic methods must control Chemoselectivity (C- vs. O-alkylation) and Stereoselectivity (at C2 and C5).

Tautomerism cluster_reactivity Reactivity Profile Keto Diketo Form (Electrophilic Carbonyls) Enol Enol Form (Nucleophilic C2 Carbon) Keto->Enol  Tautomerization   Anion Enolate Anion (Ambident Nucleophile) Enol->Anion  Base (-H+)   C_Attack Soft Electrophiles (Pd-Ar, Michael Acceptors) Target C2 Anion->C_Attack O_Attack Hard Electrophiles (Acyl chlorides) Target Oxygen Anion->O_Attack

Figure 1: Tautomeric equilibrium and ambident reactivity of 5-aryl-cyclohexane-1,3-diones.

Protocol A: Palladium-Catalyzed C( )-Arylation

Objective: Selective installation of an aryl group at the C2 position to generate 2,5-diaryl-cyclohexane-1,3-diones. Challenge: Preventing O-arylation and managing the steric bulk of the 5-aryl substituent.

Mechanistic Insight

Standard cross-coupling conditions often fail due to the catalyst poisoning by the acidic 1,3-dione. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, Mor-DalPhos) facilitates the reductive elimination step and favors C-coupling over O-coupling by steric guidance.

Experimental Protocol

Reagents:

  • Substrate: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%) or P(t-Bu)₃

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Anhydrous

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

  • Loading: Add Pd(OAc)₂, Ligand, and Compound 1 under Argon counter-flow.

  • Activation: Add solvent and stir for 5 mins to pre-form the active Pd(0)-Ligand complex.

  • Addition: Add the Aryl Bromide and finely ground K₃PO₄.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 4–12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The starting dione will streak; the product is usually less polar and UV active.

  • Workup (Critical):

    • Cool to RT.

    • Dilute with EtOAc.[1]

    • Acidify: Wash with 1M HCl. Note: The product exists as an enol; acidification ensures it partitions into the organic phase.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography on Silica Gel (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Data Validation:

Parameter Observation Interpretation

| ¹H NMR | Disappearance of C2-CH₂ (approx.


 3.5 ppm) | Successful substitution at C2. |
| ¹H NMR  | New OH peak (

6.0-14.0 ppm, broad) | Product exists in enol form. | | MS (ESI) | [M+H]⁺ matches expected mass | Confirmation of adduct. |

Protocol B: Organocatalytic Asymmetric Michael Addition

Objective: Enantioselective addition of Compound 1 to nitroolefins to create a chiral quaternary center at C2. Significance: This reaction breaks the symmetry of the dione and sets up two contiguous stereocenters (if the 5-position is resolved or influences the attack).

Mechanistic Insight

Bifunctional organocatalysts (Squaramides or Thioureas) activate the nitroolefin via H-bonding (LUMO lowering) while simultaneously orienting the enol of the 1,3-dione. This "soft-soft" interaction ensures exclusive C-alkylation.

MichaelAddition Cat Chiral Squaramide Catalyst Complex Ternary Transition State (H-Bond Network) Cat->Complex  Coordination   Substrate Compound 1 (Enol Form) Substrate->Complex  Activation   Nitro Nitroolefin (Electrophile) Nitro->Complex  Activation   Complex->Cat  Recycle   Product Chiral Michael Adduct (Quaternary C2) Complex->Product  C-C Bond Formation  

Figure 2: Bifunctional activation mode for asymmetric Michael addition.

Experimental Protocol

Reagents:

  • Substrate: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (1.0 equiv)

  • Electrophile:

    
    -Nitrostyrene derivative (1.2 equiv)
    
  • Catalyst: Chincona-derived Squaramide (e.g., 1-5 mol%)

  • Solvent: DCM or Toluene (0.1 M)

  • Temperature: -20°C to RT (Lower temp improves ee)

Step-by-Step Workflow:

  • Dissolution: Dissolve Compound 1 and the Squaramide catalyst in the solvent.

  • Addition: Add the nitroolefin in one portion.

  • Incubation: Stir at the designated temperature. Reaction times are typically fast (1–6 hours) due to the high acidity of the dione.

  • Monitoring: TLC or crude NMR. Look for the disappearance of the olefinic protons of the nitrostyrene.

  • Workup: Direct purification. Do not perform aqueous workup if possible to avoid retro-Michael or racemization.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Troubleshooting:

  • Low Conversion: Add 4Å molecular sieves to ensure anhydrous conditions.

  • Low ee: Lower the temperature to -40°C or switch solvent to CHCl₃ (hydrogen bonding solvents can interfere with the catalyst).

Protocol C: Catalytic Aromatization (Resorcinol Synthesis)

Objective: Oxidation of the cyclohexane-1,3-dione core to a 5-(4-ethoxyphenyl)resorcinol. Application: Synthesis of biaryl scaffolds for liquid crystals or polymer precursors.

Experimental Protocol

Method: Iodine-Catalyzed Oxidative Dehydrogenation.

  • Mixture: Combine Compound 1 (1.0 mmol) and Iodine (I₂, 10–20 mol%) in DMSO (2 mL).

  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Mechanism:[3][4][5][6]

      
      -Iodination followed by elimination of HI, repeated twice. DMSO acts as the oxidant to regenerate I₂ from HI (Kornblum-like cycle).
      
  • Quench: Cool and add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark red/brown to yellow/clear).

  • Extraction: Extract with EtOAc (3x).

  • Result: The product is the fully aromatic resorcinol.

References

  • Preparation of Cyclohexane-1,3-diones

    • El-Deeb, I. Y., et al. "Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C-Ethylene Catalytic System."[7] Journal of Organic Chemistry, 2017.[7] Link

    • Context: Describes the reverse reaction and equilibrium, relevant for understanding the stability of the core.
  • Pd-Catalyzed Arylation

    • Minuth, T., et al. "Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes." Organic Letters, 2020.[8][9] Link

    • Context: Definitive guide on Pd-catalyzed C-arylation of cyclic enones/diones, establishing the mechanism for chirality transfer and regio-control.
  • Organocatalytic Michael Addition

    • Manzano, R., et al. "Asymmetric synthesis of functionalized cyclohexanes... via a one-pot organocatalytic Michael–Michael–1,2-addition sequence."[10] Chemical Communications, 2014. Link

    • Context: Validates the use of squaramide catalysts for high enantioselectivity with cyclic 1,3-dicarbonyls.
  • General Reactivity of 5-Aryl-1,3-diones

    • PubChem Compound Summary for 5-Phenylcyclohexane-1,3-dione. Link

    • Context: Physical properties and safety d

Disclaimer: These protocols are designed for research purposes. Always consult Safety Data Sheets (SDS) for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione and all catalysts before use. The dione core is a skin sensitizer; handle with appropriate PPE.

Sources

Method

Strategic Cyclization of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: Reagents, Mechanisms, and Protocols

An Application Guide for the Synthesis of Bio-active Scaffolds: This technical guide provides an in-depth exploration of synthetic strategies for the intramolecular cyclization of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Bio-active Scaffolds:

This technical guide provides an in-depth exploration of synthetic strategies for the intramolecular cyclization of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione. The resulting tetrahydrodibenzofuranone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles and field-proven insights to guide experimental design and troubleshooting.

The cyclization of this precursor presents a classic challenge in synthetic chemistry: the formation of a C-C bond between an enolizable 1,3-dicarbonyl system and an electron-rich aromatic ring. The choice of reagent is paramount and dictates the reaction pathway, efficiency, and scalability. Here, we dissect three robust and distinct methodologies: Pummerer-type cyclization, direct acid-catalyzed electrophilic aromatic substitution, and modern palladium-catalyzed oxidative C-H/C-H coupling.

Chapter 1: Pummerer-Type Cyclization via Thionium Intermediates

The Pummerer rearrangement is a powerful transformation that converts a sulfoxide into an α-acyloxythioether.[1][2] Its intramolecular variant provides an elegant solution for the cyclization of β-ketosulfoxides, where a highly electrophilic thionium ion intermediate is trapped by a tethered nucleophile.[3][4] For the 5-(4-ethoxyphenyl)cyclohexane-1,3-dione system, this approach requires initial conversion to a β-ketosulfoxide, which then undergoes a cyclization cascade upon activation.

Mechanistic Rationale & Causality

The success of this strategy hinges on the generation of a potent electrophile precisely positioned for intramolecular attack by the electron-rich ethoxyphenyl ring.

  • Precursor Synthesis: The journey begins with the synthesis of a β-ketosulfoxide at the C2 position of the cyclohexane-1,3-dione ring. This is a critical prerequisite for the Pummerer cascade.

  • Activation: The sulfoxide is activated by an electrophilic reagent, typically a strong acid anhydride like trifluoroacetic anhydride (TFAA) or acetic anhydride (Ac₂O).[1] The anhydride acylates the sulfoxide oxygen, forming an O-acylsulfonium species. This dramatically increases the acidity of the α-proton (at C2).

  • Thionium Ion Formation: A base, often the acetate or trifluoroacetate byproduct, abstracts the now highly acidic α-proton. This induces elimination of the acyloxy group, generating a key, highly electrophilic thionium ion intermediate.[3][5]

  • Intramolecular Cyclization: The electron-rich 4-ethoxyphenyl ring, acting as an internal nucleophile, attacks the thionium ion in an electrophilic aromatic substitution manner. This C-C bond-forming step is typically irreversible and drives the reaction forward.

  • Aromatization/Rearomatization: The resulting intermediate rearomatizes to furnish the stable, cyclized tetrahydrodibenzofuranone product.

The choice of activator is crucial; TFAA is significantly more reactive than Ac₂O and allows the reaction to proceed at lower temperatures, often minimizing side reactions.[1]

Visualization: Pummerer Cyclization Mechanism

Pummerer_Mechanism cluster_precursor Precursor Synthesis cluster_cyclization Pummerer Cyclization Cascade Precursor 5-(4-Ethoxyphenyl)- cyclohexane-1,3-dione Sulfoxide β-Ketosulfoxide Precursor Precursor->Sulfoxide Sulfenylation & Oxidation Activated O-Acylsulfonium Intermediate Sulfoxide->Activated Acylation Activator Activator (e.g., TFAA) Thionium Electrophilic Thionium Ion Activated->Thionium Elimination of Trifluoroacetic Acid Cyclized Cyclized Intermediate (C-C bond formed) Thionium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydro- dibenzofuranone Cyclized->Product Rearomatization

Caption: Workflow for Pummerer-type cyclization.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylsulfinyl)-5-(4-ethoxyphenyl)cyclohexane-1,3-dione

  • Objective: To prepare the necessary β-ketosulfoxide precursor for the Pummerer reaction.

  • Step 1 (Sulfenylation): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Step 2: Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Step 3: Add dimethyl disulfide (Me₂S₂) (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 4 (Work-up): Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(methylthio) derivative.

  • Step 5 (Oxidation): Dissolve the crude thioether in methanol or dichloromethane. Cool to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. Stir at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Step 6 (Work-up): Quench with a 10% aqueous solution of Na₂S₂O₃. Extract with dichloromethane (3x). Combine organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure β-ketosulfoxide.

Protocol 2: Pummerer Cyclization using Trifluoroacetic Anhydride (TFAA)

  • Objective: To effect the intramolecular cyclization to form the tetrahydrodibenzofuranone core.

  • Step 1: In a flame-dried flask under an inert atmosphere, dissolve the 2-(methylsulfinyl)-5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM).

  • Step 2: Cool the solution to 0 °C. Add trifluoroacetic anhydride (TFAA) (2.0-3.0 eq) dropwise via syringe.

  • Step 3: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Step 4 (Work-up): Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Separate the layers and extract the aqueous phase with DCM (2x).

  • Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 6 (Purification): Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 8-ethoxy-3,4-dihydro-2H-dibenzofuran-1(9bH)-one.

Data Summary: Pummerer Reaction Activators
ActivatorTypical ConditionsRelative ReactivityKey Considerations
TFAA DCM, 0 °C to RTHighHighly effective, fast reaction times. Corrosive and moisture-sensitive.[1]
Ac₂O Toluene or Ac₂O (solvent), refluxModerateClassic conditions, less expensive. Requires higher temperatures, which may lead to side products.[1][2]
SOCl₂ DCM, 0 °CHighGenerates an α-chloro-thioether, which can be a useful intermediate.[1]
TMSOTf DCM, with an amide additiveHighUsed for stereoselective variants with chiral sulfoxides.[5]

Chapter 2: Direct Acid-Catalyzed Electrophilic Cyclization

A more direct approach involves treating the 5-(4-ethoxyphenyl)cyclohexane-1,3-dione precursor with a strong Brønsted or Lewis acid. This method leverages the inherent nucleophilicity of the enol tautomer of the dione and the susceptibility of the activated aryl ring to electrophilic attack.

Mechanistic Rationale & Causality

This reaction proceeds via a classic intramolecular electrophilic aromatic substitution (Friedel-Crafts type) mechanism.

  • Enolization/Activation: In the presence of a strong acid, the cyclohexane-1,3-dione exists in equilibrium with its enol tautomer. The acid can also protonate one of the carbonyl oxygens, creating a highly activated electrophilic species.

  • Intramolecular Attack: The π-system of the electron-rich 4-ethoxyphenyl ring attacks the activated dione moiety (either the protonated carbonyl or the enol double bond). The ethoxy group strongly directs this attack to the ortho position.

  • Rearomatization: The resulting cationic intermediate (a Wheland-type intermediate) loses a proton to regenerate the aromaticity of the ethoxyphenyl ring, yielding the final cyclized product.

The choice of acid is critical. Superacids like trifluoromethanesulfonic acid (TfOH) are highly effective as they can promote the reaction under mild conditions.[6] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) are also commonly used but often require higher temperatures.

Visualization: Acid-Catalyzed Cyclization Mechanism

Acid_Catalyzed_Mechanism Precursor 5-(4-Ethoxyphenyl)- cyclohexane-1,3-dione Activated Protonated Dione (Electrophilic) Precursor->Activated Protonation Acid Brønsted Acid (e.g., TfOH) Cyclized Cationic Intermediate (Wheland-type) Activated->Cyclized Intramolecular Electrophilic Attack Product Tetrahydro- dibenzofuranone Cyclized->Product Deprotonation (Rearomatization)

Caption: Mechanism for direct acid-catalyzed cyclization.

Experimental Protocol

Protocol 3: Cyclization using Trifluoromethanesulfonic Acid (TfOH)

  • Objective: To achieve cyclization via a direct intramolecular Friedel-Crafts-type reaction.

  • Step 1: To a solution of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, add trifluoromethanesulfonic acid (TfOH) (5-20 mol%) at room temperature.[6]

  • Step 2: Stir the mixture at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.

  • Step 3 (Work-up): Upon completion, cool the reaction mixture to 0 °C and slowly pour it into a stirred mixture of ice and saturated aqueous NaHCO₃ to neutralize the acid.

  • Step 4: Separate the layers and extract the aqueous phase with DCM (2x).

  • Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 6 (Purification): Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Data Summary: Acid Catalysts for Intramolecular Cyclization
Acid CatalystTypical ConditionsAdvantagesDisadvantages
TfOH DCM or DCE, RT to 50 °CCatalytic amounts, mild conditions, high yields.[6]Expensive, highly corrosive.
PPA Neat or in a high-boiling solvent, 80-120 °CInexpensive, effective for less reactive substrates.High temperatures, harsh conditions, difficult work-up.
Eaton's Reagent Neat, 60-100 °CStronger than PPA, can be more effective.Preparation required, viscous, difficult work-up.
H₂SO₄ (conc.) Neat or in AcOH, RT to 80 °CReadily available, inexpensive.Can lead to sulfonation and other side reactions.

Chapter 3: Palladium-Catalyzed Oxidative C-H/C-H Coupling

A modern and elegant strategy for this transformation is the use of palladium catalysis to forge the C-C bond via a direct, intramolecular dehydrogenative coupling of two C-H bonds—one on the aryl ring and one on the enolizable dione. This approach avoids the need for pre-functionalized starting materials (like sulfoxides or halides).

Mechanistic Rationale & Causality

This reaction follows a proposed Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, which is a subject of ongoing research. A plausible pathway involves:

  • C-H Activation/Coordination: The palladium(II) catalyst coordinates to the enolate of the dione and the aryl ring.

  • Cyclometalation: The catalyst mediates the cleavage of the aryl C-H bond (often the rate-determining step) to form a palladacycle intermediate.[7]

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the new C-C bond and a Pd(0) species.

  • Catalyst Reoxidation: An oxidant (e.g., Ag₂CO₃, benzoquinone, or even O₂ from air) reoxidizes the Pd(0) back to the active Pd(II) state to complete the catalytic cycle.[8]

The success of this reaction is highly dependent on the precise combination of the palladium source, ligand, oxidant, and solvent, which must be carefully optimized.

Visualization: Palladium-Catalyzed Cyclization Workflow

Palladium_Workflow cluster_setup Reaction Setup cluster_cycle Catalytic Cycle Precursor 5-(4-Ethoxyphenyl)- cyclohexane-1,3-dione Reaction Reaction Vessel (Heat, Inert Atm.) Precursor->Reaction Catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Cyc_Start Active Pd(II) Product Purified Product Reaction->Product Work-up & Purification Cyc_Coord Coordination & C-H Activation Cyc_Start->Cyc_Coord Cyc_Pallada Palladacycle Cyc_Coord->Cyc_Pallada Cyc_RedEl Reductive Elimination Cyc_Pallada->Cyc_RedEl Cyc_End Pd(0) Cyc_RedEl->Cyc_End Cyc_RedEl->Product Product Release Cyc_End->Cyc_Start Oxidation

Caption: Workflow for Pd-catalyzed oxidative cyclization.

Experimental Protocol

Protocol 4: Intramolecular Dehydrogenative Arylation

  • Objective: To form the C-C bond via a dual C-H activation strategy.

  • Step 1: To a dry Schlenk tube, add 5-(4-ethoxyphenyl)cyclohexane-1,3-dione (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (5-10 mol%), and the oxidant, such as silver(I) carbonate (Ag₂CO₃) (2.0 eq).

  • Step 2: Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Step 3: Add anhydrous, degassed solvent (e.g., toluene or pivalic acid).[8]

  • Step 4: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Step 5 (Work-up): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black and silver salts.

  • Step 6: Wash the Celite® pad with additional ethyl acetate. Concentrate the combined filtrates under reduced pressure.

  • Step 7 (Purification): Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.

Data Summary: Palladium-Catalyzed Systems
Pd SourceOxidantSolventKey Considerations
Pd(OAc)₂ Ag₂CO₃, Cu(OAc)₂Toluene, DioxaneCommon and effective system. Stoichiometric metallic oxidant required.
Pd(OAc)₂ Benzoquinone (BQ)Acetic Acid, PivOHBQ can act as a catalytic oxidant in the presence of a terminal oxidant.[8]
PdCl₂(MeCN)₂ O₂ (air)DMSO, PivOHUsing air as the terminal oxidant is economically and environmentally advantageous but can be harder to optimize.

Conclusion and Strategic Selection

The choice of reagent for the cyclization of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione is a strategic decision guided by project goals and available resources.

  • The Pummerer-type cyclization is a robust, high-yielding method, but it requires a two-step sequence to first prepare the β-ketosulfoxide precursor. It is an excellent choice for complex molecule synthesis where reliability is paramount.

  • Direct acid catalysis is the most atom-economical and straightforward approach, often requiring only a catalytic amount of a strong acid. It is ideal for rapid analog synthesis and process chemistry, provided the substrate is stable to harsh acidic conditions.

  • Palladium-catalyzed C-H activation represents the cutting edge of synthetic efficiency, avoiding pre-functionalization. While powerful, this method often requires significant optimization of the catalyst, oxidant, and reaction conditions, making it well-suited for methodology development and projects where step-economy is the primary driver.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal strategy for advancing their drug discovery and development programs.

References

  • Wikipedia. Pummerer rearrangement. [Link]

  • Padwa, A., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides. Chemical Reviews, 119(14), 8701-8780. [Link]

  • Grokipedia. Pummerer rearrangement. [Link]

  • Oae, S., & Numata, T. (1981). The Pummerer and Pummerer-Type Reactions. In Isotopes in Organic Chemistry (Vol. 5, pp. 45-102). Elsevier.
  • Zhang, X., et al. (2025). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Donnelly, D. J. A., & Gilchrist, T. L. (2008). Product Class 3: Dibenzofurans. In Science of Synthesis (Vol. 10, pp. 125-174). Thieme. (Note: Access may require institutional subscription.)
  • ResearchGate. General preparation of dibenzofurans and examples of bioactive benzofuran natural products. [Link]

  • Padwa, A., et al. (2000). Using the Pummerer Cyclization−Deprotonation−Cycloaddition Cascade of Imidosulfoxides for Alkaloid Synthesis. The Journal of Organic Chemistry, 65(8), 2383-2393. [Link]

  • SynArchive. Pummerer Rearrangement. [Link]

  • Tidwell, T. T. (1990). Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870.
  • YouTube. Pummerer Rearrangement: An Overview. [Link]

  • RSC Publishing. ChemComm. (Note: A general reference to a journal where such reactions might be published, as seen in a search snippet.) [Link]

  • Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]

  • Al-Amiery, A. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3345. [Link]

  • Cikotiene, I., et al. (2013). Tandem dinucleophilic cyclization of cyclohexane-1,3-diones with pyridinium salts. Beilstein Journal of Organic Chemistry, 9, 1046-1051. [Link]

  • Procter, D. J., et al. (2012). Development of a Pummerer-type cyclisation for the synthesis of analogues of the anti-tumour natural product ecteinascidin 597. University of Manchester. [Link]

  • Laitalainen, T., et al. (1983). Formation of 1,3-oxaselenoles via Pummerer reaction in selenium dioxide oxidation of cyclic 1,2- and 1,3-diketones... Journal of the Chemical Society, Perkin Transactions 1, 333-340. [Link]

  • Takeda, T., et al. (1998). Pummerer reaction of 2-vinylcyclopropyl sulfoxides: generation and reactions of butadienylthionium ion intermediates. Journal of the Chemical Society, Perkin Transactions 1, 1523-1529. [Link]

  • Vasil'ev, A. V., et al. (2016). (CF₃CO)₂O/CF₃SO₃H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 12, 1788-1794. [Link]

  • Lee, P. H., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392-5395. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Welcome to the technical support center for the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. My insights are drawn from extensive experience in synthetic organic chemistry and are aimed at providing practical, actionable advice to ensure the success of your experiments.

I. Synthesis Overview: The Michael-Dieckmann Approach

The most common and reliable method for synthesizing 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione involves a tandem Michael addition and Dieckmann condensation. This powerful sequence begins with the reaction of a Michael acceptor, typically an α,β-unsaturated ester, with a Michael donor, such as diethyl malonate. The resulting intermediate then undergoes an intramolecular cyclization to form the desired cyclohexane-1,3-dione ring system.

A typical synthetic route starts with a Knoevenagel condensation between 4-ethoxybenzaldehyde and diethyl malonate to form diethyl 2-(4-ethoxybenzylidene)malonate.[1][2] This intermediate then serves as the Michael acceptor for the conjugate addition of a nucleophile like the enolate of acetone or another suitable donor. The subsequent intramolecular Dieckmann condensation of the adduct, followed by hydrolysis and decarboxylation, yields the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis, providing step-by-step solutions to get your reaction back on track.

Issue 1: Low Yield of the Desired Product

Question: My final yield of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the potential culprits and their remedies:

  • Incomplete Knoevenagel Condensation: The initial formation of the α,β-unsaturated ester is critical. If this reaction is sluggish, it will naturally lead to a lower overall yield.

    • Troubleshooting:

      • Catalyst Choice: Weakly basic amines like piperidine or pyrrolidine are often used as catalysts.[2] Ensure your catalyst is fresh and used in the correct stoichiometric amount.

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.

      • Reaction Time and Temperature: Monitor the reaction by TLC. If the starting materials are still present after the recommended reaction time, consider extending it or slightly increasing the temperature.

  • Inefficient Michael Addition: The conjugate addition is the key bond-forming step for the cyclohexane backbone.

    • Troubleshooting:

      • Base Selection: A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is typically used to generate the enolate of the Michael donor.[3] The choice of base should be compatible with the solvent and reactants.

      • Stoichiometry: Ensure a slight excess of the Michael donor is used to drive the reaction forward.

      • Temperature Control: Michael additions are often performed at low temperatures (0 °C to room temperature) to minimize side reactions.[3]

  • Poor Dieckmann Condensation and Decarboxylation: The final cyclization and removal of the ester group can be problematic.

    • Troubleshooting:

      • Hydrolysis Conditions: Acid- or base-catalyzed hydrolysis is required to convert the ester to a carboxylic acid prior to decarboxylation.[4][5][6] Harsh conditions can lead to degradation. A two-step process of saponification with a base followed by careful acidification and heating is often effective.[4]

      • Decarboxylation Temperature: The decarboxylation step requires heating.[7][8] However, excessive heat can lead to decomposition. Monitor the reaction for CO2 evolution and use the minimum temperature necessary for a steady reaction.

Issue 2: Presence of an Unexpected Side Product

Question: My NMR spectrum shows a significant peak that does not correspond to the desired product. What could this impurity be?

Answer: The formation of side products is a common challenge. Here are some of the most likely culprits and how to identify and prevent them:

  • Bis-Michael Adduct: This occurs when a second molecule of the Michael acceptor reacts with the initial Michael adduct.

    • Identification: The mass spectrum will show a molecular weight corresponding to the addition of a second molecule of diethyl 2-(4-ethoxybenzylidene)malonate. The ¹H NMR will show more complex and overlapping signals in the aliphatic region.

    • Prevention:

      • Control Stoichiometry: Use a slight excess of the Michael donor to ensure the acceptor is consumed.

      • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate of the donor. This maintains a low concentration of the acceptor and favors the desired 1:1 adduct.

  • Self-Condensation of the Michael Donor: If the Michael donor has two acidic protons, it can undergo self-condensation, especially in the presence of a strong base.

    • Identification: This will result in a variety of byproducts, often leading to a complex mixture that is difficult to characterize by NMR alone. GC-MS or LC-MS can be helpful in identifying the components.

    • Prevention:

      • Temperature Control: Keep the reaction temperature low during the deprotonation of the Michael donor.

      • Base Selection: Use a base that is strong enough to deprotonate the donor but not so strong as to promote self-condensation.

  • Incomplete Hydrolysis/Decarboxylation Products: If the final steps are not carried out to completion, you may isolate intermediates.

    • Identification:

      • Intermediate Ester: The presence of an ethyl ester group will be evident in the ¹H NMR (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and ¹³C NMR (signals around 60 and 14 ppm).

      • Intermediate Carboxylic Acid: A broad singlet in the ¹H NMR above 10 ppm is characteristic of a carboxylic acid proton.

    • Prevention:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the hydrolysis and decarboxylation steps.

      • Sufficient Reaction Time and Temperature: Ensure adequate time and temperature for these transformations to go to completion.

Experimental Protocol: Purification by Column Chromatography

If side products are present, purification by column chromatography is often necessary.[3][9][10]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Michael addition step?

A1: Sodium ethoxide in ethanol is a commonly used and effective base for the Michael addition of diethyl malonate.[11] It is important that the alkoxide base matches the alcohol of the ester to prevent transesterification.

Q2: How can I minimize the formation of the bis-Michael adduct?

A2: As mentioned in the troubleshooting guide, slow, controlled addition of the Michael acceptor to the enolate of the Michael donor is crucial. Maintaining a slight excess of the donor also helps to suppress this side reaction.

Q3: My reaction mixture turns dark brown. Is this normal?

A3: While some color change is expected, a very dark or black reaction mixture can indicate decomposition or polymerization, especially during the Knoevenagel condensation or if the reaction is overheated.[12] It is important to maintain careful temperature control throughout the synthesis.

Q4: Can I use a different malonic ester, such as dimethyl malonate?

A4: Yes, other malonic esters can be used. However, you must use the corresponding alkoxide base (e.g., sodium methoxide for dimethyl malonate) to avoid transesterification. The reaction conditions may also need to be re-optimized.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

IV. Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

Synthesis_Pathway 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 4-Ethoxybenzaldehyde->Knoevenagel Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Knoevenagel Condensation Intermediate_A Diethyl 2-(4-ethoxybenzylidene)malonate Knoevenagel Condensation->Intermediate_A Michael Addition Michael Addition Intermediate_A->Michael Addition Intermediate_B Michael Adduct Michael Addition->Intermediate_B Dieckmann Condensation Dieckmann Condensation Intermediate_B->Dieckmann Condensation Intermediate_C Cyclized Intermediate Dieckmann Condensation->Intermediate_C Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate_C->Hydrolysis & Decarboxylation Final_Product 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Hydrolysis & Decarboxylation->Final_Product

Caption: The main synthetic route to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.

Common Side Reactions

Side_Reactions cluster_0 Bis-Michael Addition cluster_1 Self-Condensation Michael_Adduct Michael Adduct Bis_Adduct Bis-Michael Adduct Michael_Adduct->Bis_Adduct Michael_Acceptor Diethyl 2-(4-ethoxybenzylidene)malonate Michael_Acceptor->Bis_Adduct Michael_Donor_1 Michael Donor Self_Condensation_Product Self-Condensation Product Michael_Donor_1->Self_Condensation_Product Michael_Donor_2 Michael Donor Michael_Donor_2->Self_Condensation_Product

Caption: Common side reactions encountered during the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impurities Check_Knoevenagel Check Knoevenagel Condensation (TLC Analysis) Start->Check_Knoevenagel Incomplete_K Incomplete Reaction Check_Knoevenagel->Incomplete_K Optimize_K Optimize Catalyst, Remove Water, Adjust Time/Temp Incomplete_K->Optimize_K Yes Check_Michael Check Michael Addition (TLC/NMR of crude) Incomplete_K->Check_Michael No Optimize_K->Check_Knoevenagel Side_Products_M Side Products Present? Check_Michael->Side_Products_M Optimize_M Adjust Stoichiometry, Slow Addition, Control Temperature Side_Products_M->Optimize_M Yes Check_Final_Steps Check Hydrolysis/Decarboxylation (TLC/NMR) Side_Products_M->Check_Final_Steps No Optimize_M->Check_Michael Incomplete_F Incomplete Reaction Check_Final_Steps->Incomplete_F Optimize_F Adjust Hydrolysis Conditions, Optimize Decarboxylation Temp Incomplete_F->Optimize_F Yes Purify Purify by Column Chromatography Incomplete_F->Purify No Optimize_F->Check_Final_Steps

Caption: A logical guide to troubleshooting common synthesis issues.

V. Quantitative Data Summary

ParameterRecommended ConditionPotential Issue if Deviated
Knoevenagel Catalyst Piperidine or Pyrrolidine (catalytic)Slow or incomplete reaction.
Michael Addition Base Sodium Ethoxide (in Ethanol)Incomplete reaction, side reactions.
Reaction Temperature 0 °C to Room TemperatureIncreased side product formation.
Hydrolysis Stepwise: 1. Base (e.g., NaOH) 2. Acid (e.g., HCl)Incomplete reaction, product degradation.
Decarboxylation Temp. Gentle heating (monitor CO2 evolution)Product decomposition at high temps.

VI. References

  • Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Scribd. (n.d.). Overview of Robinson Annulation Mechanism. Retrieved from [Link]

  • ChemTalk. (2023, October 12). Robinson Annulation. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Retrieved from

  • National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). The Synthesis of Cyclohexane-1,3-diones Bearing an Isoxazoline or a Dihydro-1,2-oxazine Ring at C2. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Retrieved from [Link]

  • Google Patents. (n.d.). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives. Retrieved from

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a),.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0061669A1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic .... Retrieved from

  • Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Patent 0195053. (n.d.). PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate,. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Retrieved from [Link]

Sources

Optimization

improving solubility of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione for bioassays

Compound: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione[1] Technical Overview & Physicochemical Profile[1][2][3][4][5] Welcome to the technical guide for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (hereafter referred to as 5-EPCH...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione[1]

Technical Overview & Physicochemical Profile[1][2][3][4][5]

Welcome to the technical guide for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (hereafter referred to as 5-EPCHD ). This molecule presents a classic "solubility paradox" common in drug discovery: it is highly soluble in organic solvents but prone to rapid precipitation ("crashing out") in aqueous biological media.

To successfully incorporate 5-EPCHD into bioassays, you must understand two critical properties: Tautomerism and Lipophilicity .[1]

PropertyValue / CharacteristicImplication for Bioassays
Core Structure Cyclohexane-1,3-dioneExists in equilibrium between keto and enol forms.[1]
Acidity (pKa) ~4.8 – 5.2 (Theoretical)The molecule is a weak acid . At pH 7.4, it is largely ionized (anionic), but the lipophilic tail fights this solvation.
Lipophilicity (LogP) High (Estimated > 2.[1]5)The ethoxyphenyl group drives aggregation in water, even when ionized.
Solubility Profile DMSO: High (>50 mM)PBS (pH 7.4): Low (<100 µM)Acidic Media: InsolubleRisk: Diluting DMSO stock directly into media often causes immediate, invisible microprecipitation.[1]
Module 1: The "Solvent Crash" & DMSO Management

The Problem: You observe inconsistent IC50 values or "noise" in your absorbance/fluorescence readings. The Cause: Rapid change in the dielectric constant when moving from 100% DMSO to aqueous media causes the hydrophobic ethoxy-phenyl tail to aggregate before the water molecules can solvate the ionic headgroup.

Protocol A: The "Step-Down" Serial Dilution

Do not pipette 100% DMSO stock directly into the cell well.

Objective: Gradually acclimate the compound to aqueous conditions to prevent shock precipitation.

  • Prepare Stock: Dissolve 5-EPCHD in 100% anhydrous DMSO to 10 mM.

  • Intermediate Step: Prepare a 10x working solution in a "transition buffer" containing 5-10% DMSO in PBS (or media).

    • Why? This keeps the compound soluble while introducing water.

  • Final Addition: Add the 10x working solution to your cell media (1:10 dilution).

    • Result: Final DMSO is 0.5-1.0%.[2] If cells are sensitive, use Protocol B (Cyclodextrins).

Table 1: DMSO Tolerance Guide

Cell TypeMax Recommended DMSO %Notes
Immortalized (HeLa, HEK293) 0.5% - 1.0%Generally robust.[1]
Primary Neurons/Stem Cells < 0.1%Highly sensitive; requires Protocol B.
Enzymatic Assays (Cell-free) 1.0% - 5.0%Check enzyme stability first.[1]
Workflow Visualization: Avoiding Precipitation

The following diagram illustrates the kinetic solubility decision tree.

SolubilityWorkflow Start Start: 10mM Stock (100% DMSO) Direct Direct Addition to Media Start->Direct Avoid StepDown Step-Down Dilution (Intermediate 10% DMSO) Start->StepDown Recommended Crash PRECIPITATION RISK (Micelles/Crystals) Direct->Crash Stable Stable Dispersion StepDown->Stable Assay Bioassay Ready (Final DMSO < 1%) Stable->Assay

Caption: Figure 1. The "Step-Down" dilution strategy minimizes the kinetic energy barrier that leads to precipitation.

Module 2: pH-Dependent Solubility Strategy

The Problem: The compound precipitates in acidic buffers or during storage in non-buffered saline. The Science: 1,3-diones are vinylogous acids .[1] The proton between the two carbonyls is acidic.[3]

  • pH < pKa (Acidic): Molecule is neutral -> Insoluble .[1]

  • pH > pKa (Basic): Molecule is anionic (Enolate) -> Soluble .[1]

Protocol: Buffer Optimization

For 5-EPCHD, maintaining a pH slightly above 7.4 is beneficial, provided your assay tolerates it.[1]

  • Avoid Acidic Environments: Never store diluted compound in water (pH ~5.5) or unbuffered saline.[1]

  • Buffer Choice:

    • Recommended: Tris-HCl or HEPES (pH 7.4 - 8.0).[1]

    • Caution: Phosphate Buffers (PBS).[1] If the concentration of 5-EPCHD is high (>1 mM), the anionic form can occasionally bridge with Calcium/Magnesium in PBS, causing salt precipitation.

  • Verification: If the solution turns cloudy, raise pH to 8.0 using dilute NaOH. If it clears, the issue was protonation.

Module 3: Advanced Formulation (Cyclodextrins)

The Problem: You need high concentrations (>100 µM) or near-zero DMSO for sensitive primary cells. The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][4][5][6] The lipophilic ethoxyphenyl tail of 5-EPCHD inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Protocol: HP-β-CD Complexation

This protocol creates a "water-soluble stock" without organic solvents.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS.[1] Filter sterilize (0.22 µm).

  • Add Compound: Add 5-EPCHD powder directly to the vehicle (target: 1-5 mM).

  • Solubilization:

    • Method A (Stirring): Stir at 500 RPM for 24 hours at Room Temp.

    • Method B (Sonication): Sonicate in a water bath for 30 mins (monitor temp, keep < 40°C).

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove undissolved excess. Use the supernatant.

Complexation Ingredients Ingredients: 5-EPCHD (Solid) + 20% HP-β-CD (Aq) Mixing Energy Input: Stirring (24h) or Sonication (30m) Ingredients->Mixing Equilibrium Host-Guest Equilibrium (Hydrophobic tail enters CD cavity) Mixing->Equilibrium Filter Filtration / Centrifugation Equilibrium->Filter Result Soluble Complex (DMSO-Free) Filter->Result

Caption: Figure 2. Molecular encapsulation workflow using Hydroxypropyl-β-Cyclodextrin to bypass organic solvent requirements.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile.[1] If you use open-well plates, ethanol evaporation can change the compound concentration rapidly. DMSO is preferred for its low volatility, despite its toxicity profile.

Q2: My compound turned pink/red in the stock solution. Is it degraded? A: Not necessarily. 1,3-diones can form colored complexes with trace metal ions (Iron/Copper) leached from spatulas or glassware.[1] They are chelators. Ensure you use high-grade plasticware and metal-free water. However, verify purity via HPLC if the color change is drastic.

Q3: Why does the solubility seem to drift over time in the fridge? A: Ostwald Ripening. Small micro-crystals formed during initial dilution might grow into larger, visible crystals over 24 hours. Always prepare fresh dilutions from the DMSO master stock immediately before the assay.

Q4: Is 5-EPCHD light sensitive? A: Many cyclohexane-1,3-dione derivatives are susceptible to photodegradation (UV light can trigger ring cleavage or oxidation).[1] Store stocks in amber vials or wrapped in foil.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Assay Guidance Manual (NCBI). DMSO Tolerance in Cell-Based Assays. National Institutes of Health.

  • Sigma-Aldrich Technical Data. 5-[4-(Methoxyphenyl)]-1,3-cyclohexanedione (Structural Analog Data).

  • Jain, R., et al. (2011). Formulation of lipophilic weak acids: Strategies for solubility enhancement. International Journal of Pharmaceutics. (General reference for 1,3-dione class solubility).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed to provide expert insights and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the catalytic conversion of this versatile intermediate, particularly in the context of synthesizing advanced pharmaceutical building blocks.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic reaction for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione and its significance?

The most prominent and industrially relevant reaction for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is its cyclocondensation with hydrazine or substituted hydrazines to form pyrazole derivatives. This reaction is a cornerstone of the Knorr pyrazole synthesis .[1][2][3] Its significance lies in its application as a key step in the synthesis of highly selective COX-2 inhibitors, such as Etoricoxib, which are critical nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

The reaction is almost universally catalyzed by an acid.[2][3] The catalyst's role is to protonate one of the carbonyl groups of the 1,3-dione, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine derivative.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 5-(4-Ethoxyphenyl) cyclohexane-1,3-dione B Hydrazine Derivative (e.g., Hydrazine Hydrate) C Acid Catalyst (e.g., HCl, H₂SO₄, p-TsOH) C->P Catalyzes D Pyrazole Derivative (e.g., Etoricoxib Precursor) P->D Cyclocondensation (Knorr Synthesis)

Caption: Core reaction pathway for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.

Troubleshooting Guide: Catalyst and Reaction Optimization

Q2: We are struggling with poor regioselectivity. How can we control the formation of the desired pyrazole isomer?

This is the most critical challenge when using an unsymmetrical 1,3-dione like 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. The two carbonyl groups are not equivalent, leading to the potential formation of two different regioisomers. Controlling the reaction to favor one isomer is paramount for efficiency and purity.

The Underlying Chemistry: Regioselectivity is a function of a delicate balance between kinetic and thermodynamic control. The initial nucleophilic attack by the hydrazine can occur at either the C1 or C3 carbonyl. The relative rates of these two attacks and the stability of the resulting intermediates determine the final product ratio.[5]

Strategies for Control:

  • pH and Catalyst Selection (Primary Control Lever): The acidity of the medium is the most influential factor.[6]

    • Mechanism: An acid catalyst protonates a carbonyl oxygen, activating it for attack. The steric hindrance from the bulky 4-ethoxyphenyl group can make the C1 carbonyl less accessible. However, electronic effects also play a role. A systematic screen of catalysts is essential.

    • Recommendation: Conduct small-scale screening experiments using a range of acids and bases. Start with common Brønsted acids (p-TsOH, H₂SO₄, TFA) and Lewis acids. In some cases, neutral or even basic conditions can surprisingly alter the isomer ratio.[6]

  • Solvent Effects: The solvent influences the tautomeric equilibrium of the dione (keto-enol forms) and the stability of charged intermediates.

    • Recommendation: Evaluate a series of solvents with varying polarities, such as toluene (non-polar, aprotic), THF (polar, aprotic), and ethanol (polar, protic). Water can also be used, sometimes with microwave heating to accelerate the reaction.[7]

  • Temperature Control:

    • Recommendation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine if the product ratio is temperature-dependent. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.

G start Poor Regioselectivity Observed cond1 Is the reaction acid-catalyzed? start->cond1 task1 Screen a panel of acid catalysts (HCl, H₂SO₄, p-TsOH, TFA) and concentrations. cond1->task1 Yes task2 Evaluate alternative conditions (Neutral or Basic). cond1->task2 No cond2 Isomer ratio improved? task1->cond2 task2->cond2 task3 Screen solvents of varying polarity (Toluene, Ethanol, THF, Acetonitrile). cond2->task3 No stop Optimized Isomer Ratio Achieved cond2->stop Yes cond3 Isomer ratio improved? task3->cond3 task4 Vary reaction temperature (e.g., 0°C, RT, Reflux) to assess kinetic vs. thermodynamic control. cond3->task4 No cond3->stop Yes task4->stop Optimization Complete

Caption: Decision workflow for troubleshooting poor regioselectivity.

Table 1: Example Catalyst and Solvent Screening Data

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Isomer Ratio (Desired:Undesired)
1p-TsOH (10)Toluene11085 : 1
2H₂SO₄ (5)Ethanol78123 : 1
3TFA (15)DCM25248 : 1
4None (Neutral)Ethanol78481 : 2

Note: Data are representative and intended for illustrative purposes.

Q3: Our reaction yield is consistently low, even with good selectivity. What are the likely causes and solutions?

Low yield can stem from incomplete conversion, competing side reactions, or product loss during work-up.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction / Stable Intermediates:

    • Cause: The Knorr synthesis proceeds through a hydroxylpyrazolidine intermediate, and the final dehydration step to form the aromatic pyrazole can be rate-limiting.[5] Insufficient catalyst activity or temperature may cause the reaction to stall at this intermediate stage.

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the catalyst concentration.

      • Increase Temperature: If selectivity is not compromised, heating the reaction can drive the dehydration.

      • Reaction Monitoring: Use TLC or HPLC to track the disappearance of starting material and the formation of both the intermediate and final product.

  • Side Reactions:

    • Cause: 1,3-diones can undergo self-condensation or other undesired pathways, especially under harsh conditions.

    • Solution:

      • Control Reagent Addition: Add the hydrazine derivative slowly to the solution of the dione and catalyst to maintain a low instantaneous concentration and control the exotherm.[6]

      • Lower Temperature: Running the reaction at a lower temperature can often minimize side-product formation.

  • Product Loss During Work-up:

    • Cause: The pyrazole product may have some solubility in the aqueous phase, or an emulsion may form during extraction.

    • Solution:

      • pH Adjustment: Adjust the pH of the aqueous layer before extraction to ensure the product is in its neutral, most non-polar form.

      • Solvent Choice: Use a more effective extraction solvent (e.g., ethyl acetate, DCM).

      • Purification Method: If the crude product is an oil or difficult to crystallize, column chromatography may be necessary to isolate the pure compound.[6]

Q4: We are preparing for scale-up and want to avoid common pitfalls. What are the key considerations for this reaction?

Transitioning from lab to pilot scale introduces challenges related to mass and heat transfer. What works on a 1 g scale may fail on a 1 kg scale without proper process optimization.

Key Scale-Up Considerations:

  • Heat Management (Exotherm Control): The condensation reaction is often exothermic.[6]

    • Problem: The surface-area-to-volume ratio decreases drastically upon scale-up, making heat dissipation inefficient. Uncontrolled temperature spikes can lead to side reactions, product degradation, and unsafe pressure buildup.[6]

    • Solution:

      • Use a jacketed reactor with an efficient heat transfer fluid.

      • Monitor the internal reaction temperature, not just the jacket temperature.

      • Implement a slow, controlled addition profile for the limiting reagent, typically the hydrazine.[6]

  • Mixing Efficiency:

    • Problem: In large reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes impurity formation.[6]

    • Solution:

      • Select an appropriate impeller type (e.g., pitched-blade turbine) and stirring speed (RPM) to ensure homogeneity without excessive shear.

      • Consider computational fluid dynamics (CFD) modeling for very large reactors.

  • Solvent and Reagent Handling:

    • Problem: A solvent that is effective for precipitation and isolation on a small scale might not be practical for large-scale filtration and handling.

    • Solution:

      • Perform a solvent screen specifically for the isolation step, considering factors like product solubility, crystal form, and ease of filtration.[6]

      • Ensure all reagents are added subsurface to prevent splashing and ensure immediate mixing.

Experimental Protocols

Lab-Scale Protocol: Acid-Catalyzed Synthesis of a Pyrazole Derivative

This protocol is a representative example and must be adapted and optimized for your specific hydrazine derivative and safety procedures.

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (5.0 g, 1.0 equiv) and toluene (50 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.41 g, 0.1 equiv).

  • Reagent Addition: Begin stirring the mixture. Slowly add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting dione is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the final, pure pyrazole derivative.[6]

References

  • Knorr Pyrazole Synthesis . (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Optimization and synthesis of etoricoxib-loaded low molecular weight chitosan nanoparticles . (2022). SciELO. Retrieved from [Link]

  • Knorr pyrazole synthesis . (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . (2022). RSC Publishing. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . (2022). ResearchGate. Retrieved from [Link]

  • (PDF) Optimization and synthesis of etoricoxib-loaded low molecular weight chitosan nanoparticles . (2022). ResearchGate. Retrieved from [Link]

  • Preparation Of Etoricoxib By Continuous Flow . (2025). International Journal of Environmental Sciences. Retrieved from [Link]

  • A process for the preparation of etoricoxib - Patent 2479166 . (2014). EPO. Retrieved from [Link]

  • Process for making etoricoxib - WO2014114352A1. (2014). Google Patents.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib . (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Process For The Preparation Of Etoricoxib . (n.d.). Quick Company. Retrieved from [Link]

  • Process for the synthesis of etoricoxib - US9024030B2. (2015). Google Patents.
  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst . (2023). ACS Publications. Retrieved from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine . (2025). MDPI. Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles . (2022). Encyclopedia.pub. Retrieved from [Link]

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations . (2005). Organic Chemistry Portal. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the FTIR Spectroscopy of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

For researchers and professionals in drug development, the precise structural elucidation of novel organic compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique, offerin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel organic compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups and provide a unique molecular "fingerprint." This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, a compound of interest in medicinal chemistry. By dissecting its constituent functional groups and comparing them with related structures, we can predict and interpret its infrared spectrum with a high degree of confidence.

Understanding the Molecular Architecture: A Vibrational Perspective

The structure of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is a composite of three key components: a cyclohexane-1,3-dione ring, an ethoxy group, and a phenyl ring. Each of these contributes distinct vibrational modes that give rise to characteristic absorption bands in the FTIR spectrum. The number of possible vibrational modes can be calculated, with 3N-6 for non-linear molecules, where N is the number of atoms.[1] These vibrations include stretching (changes in bond length) and bending (changes in bond angle).[1]

An FTIR spectrum graphically represents a sample's absorption of infrared light, with the x-axis showing wavenumbers (cm⁻¹) and the y-axis displaying absorbance or transmittance.[2] The peaks in the spectrum correspond to specific molecular vibrations.[2]

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Process_Data Process Data Collect_Spectrum->Process_Data Peak_Identification Identify & Label Peaks Process_Data->Peak_Identification Comparison Compare with References Peak_Identification->Comparison

Figure 2. Experimental workflow for FTIR analysis.

Discussion and Interpretation

The most prominent features in the FTIR spectrum of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione are expected to be the strong C=O stretching band of the diketone and the two strong C-O stretching bands of the aryl alkyl ether. The presence of both sets of peaks would provide strong evidence for the correct molecular structure. The C-H stretching region will confirm the presence of both aromatic and aliphatic hydrogens. While ethers can be challenging to definitively identify by IR spectroscopy alone due to other absorptions in the same region, the presence of two distinct and strong C-O bands is a key indicator for an aryl alkyl ether. [3][4][5]The "fingerprint" region below 1500 cm⁻¹ will provide a unique pattern of absorptions that can be used to confirm the identity of the compound by comparison with a reference spectrum, should one become available. [6][7]

Conclusion

By systematically analyzing the constituent functional groups of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione and comparing them to known FTIR data for similar structures, a detailed and reliable prediction of its infrared spectrum can be achieved. This guide provides researchers with the expected characteristic peak locations and a robust experimental protocol for acquiring and interpreting the FTIR spectrum of this and similar molecules. The combination of a strong carbonyl absorption with the characteristic dual C-O stretching bands of an aryl alkyl ether will be the defining features in the infrared spectrum of this compound.

References

  • Baumann, W. J., & Ulshöfer, H. W. (1968). Characteristic absorption bands and frequency shifts in the infrared spectra of naturally-occurring long-chain ethers, esters and ether esters of glycerol and various diols. Chemistry and Physics of Lipids, 2(1), 114-128. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Sujarwo, W., & Lukum, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. [Link]

  • Krishnan, R. S., & Srinivasan, R. (2010). FTIR and FT Raman Spectra, Vibrational Assignment and Analysis of 1,2-Cyclohexanedione. Asian Journal of Chemistry, 22(4), 2647-2654.
  • University of Regensburg. (n.d.). Vibrational modes of molecules. [Link]

Sources

Comparative

HPLC method development for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione detection

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog to herbicide precursors (e.g., tralkoxydim intermediates)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog to herbicide precursors (e.g., tralkoxydim intermediates) and pharmaceutical synthons.

The following content objectively compares a Standard C18 approach against an Optimized Phenyl-Hexyl Core-Shell approach , demonstrating why the latter offers superior resolution and peak symmetry for this tautomeric compound.

Overcoming Keto-Enol Tautomerism & Tailing

Executive Summary & Molecule Profile

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione presents a classic chromatographic challenge: keto-enol tautomerism . In solution, the cyclohexane-1,3-dione moiety exists in rapid equilibrium between its diketo and enol forms. On standard silica-based C18 columns, this dynamic equilibrium often manifests as peak splitting, excessive tailing, or poor reproducibility, particularly if the interconversion rate matches the chromatographic timescale.

To achieve robust quantification, the method must "freeze" this equilibrium or force the population into a single state using pH control and specific stationary phase selectivity.

PropertyValue / CharacteristicImpact on HPLC
Molecular Formula C₁₄H₁₆O₃Detection via UV or MS
pKa (Acidic) ~4.8 - 5.2 (Enolic -OH)Requires pH < 3.0 to suppress ionization
LogP ~2.1 (Moderate Hydrophobicity)Retains well on RP columns
UV Max ~255 nm (Enol form conjugation)Primary detection wavelength
Critical Issue Tautomerism Causes split peaks/band broadening

Comparative Analysis: Standard vs. Optimized Method

We compared two distinct chromatographic systems. System A represents the "default" starting point for many labs (C18 + Formic Acid). System B represents the "engineered" solution (Phenyl-Hexyl + Phosphate) designed for this specific analyte class.

System A: The "Default" Approach (Not Recommended)
  • Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid (pH ~2.7)

  • Mechanism: Pure hydrophobic interaction.

  • Outcome: The 4-ethoxyphenyl ring provides retention, but the dione moiety interacts with free silanols. Formic acid is often too weak to fully suppress silanol ionization, leading to peak tailing (Tf > 1.8) .

System B: The "Optimized" Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)

  • Mobile Phase: Methanol / 20 mM Potassium Phosphate (pH 2.5)

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Outcome: The Phenyl-Hexyl phase engages in

    
     stacking with the ethoxyphenyl group, enhancing selectivity. The phosphate buffer provides higher ionic strength than formic acid, effectively masking silanols and sharpening the peak.
    
Performance Data Comparison

Simulated data based on average performance for 1,3-dione derivatives.

ParameterSystem A (Standard C18)System B (Phenyl-Hexyl Core-Shell)Improvement
Retention Time (

)
6.2 min4.8 min22% Faster
Tailing Factor (

)
1.9 (Severe Tailing)1.1 (Symmetric)42% Better Symmetry
Theoretical Plates (

)
~6,500~14,000>2x Efficiency
Resolution (

)
*
1.83.2High Purity Assurance

*Resolution calculated against a common synthetic impurity (e.g., 4-ethoxybenzaldehyde).

Detailed Experimental Protocol (System B)

Reagents & Equipment[1][2]
  • Analyte: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (>98% purity).

  • Solvents: HPLC-grade Methanol (MeOH) and Water.

  • Buffer: Monopotassium Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).
  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or Raptor Biphenyl (Restek), 2.7 µm particle size.

Step-by-Step Methodology
Step 1: Buffer Preparation (pH 2.5)

The low pH is critical to keep the enol group protonated and suppress silanol activity.

  • Dissolve 2.72 g of

    
     in 950 mL of HPLC-grade water (20 mM concentration).
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL and filter through a 0.22 µm membrane.

Step 2: Instrument Setup[1]
  • Flow Rate: 1.0 mL/min (Core-shell particles allow higher flow with minimal backpressure).

  • Column Temp: 35°C . Note: Slightly elevated temperature promotes rapid keto-enol exchange, merging split peaks into a single sharp band.

  • Detection: UV @ 255 nm .

  • Injection Volume: 5 µL.

Step 3: Gradient Program

A gradient is preferred to elute the main peak sharply while cleaning the column of lipophilic dimers.

Time (min)% Buffer (A)% Methanol (B)Description
0.09010Equilibration
1.09010Isocratic Hold
8.01090Linear Ramp
10.01090Wash
10.19010Re-equilibration

Visualizing the Logic

The following diagrams illustrate the chemical equilibrium challenges and the decision pathway for method development.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Analysis CheckStructure Analyze Structure: 1,3-Dione + Phenyl Ring Start->CheckStructure IdentifyRisk Risk: Keto-Enol Tautomerism (Split Peaks / Tailing) CheckStructure->IdentifyRisk Decision1 Select Mobile Phase pH IdentifyRisk->Decision1 LowPH pH 2.5 (Phosphate) Suppresses Enol Ionization Decision1->LowPH NeutralPH pH 7.0 (Ammonium Acetate) Decision1->NeutralPH Decision2 Select Column Chemistry LowPH->Decision2 ResultNeutral Result: Peak Splitting (Slow Exchange) NeutralPH->ResultNeutral C18 Standard C18 Decision2->C18 Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi Interactions) Decision2->Phenyl ResultC18 Result: Tailing (Tf > 1.5) Silanol Interaction C18->ResultC18 ResultPhenyl Result: Sharp Peak (Tf < 1.2) Enhanced Selectivity Phenyl->ResultPhenyl

Caption: Decision matrix prioritizing pH control and pi-pi selectivity to overcome tautomeric peak splitting.

Diagram 2: Tautomeric Equilibrium & Separation Mechanism

Tautomerism Diketo Diketo Form (Less Polar) Enol Enol Form (More Polar, Conjugated) Diketo->Enol Fast Exchange (Acidic pH) PhenylCol Phenyl-Hexyl Stationary Phase Diketo->PhenylCol Hydrophobic Interaction Enol->Diketo Equilibrium Enol->PhenylCol Pi-Pi Stacking (Strong Retention)

Caption: The phenyl-hexyl phase stabilizes the aromatic ethoxy group via pi-pi stacking, while acidic pH accelerates tautomer exchange to merge peaks.

Scientific Rationale (Expertise & Causality)

Why Phosphate over Formic Acid?

While Formic Acid is LC-MS friendly, it is a weak ion-pairing agent. For 1,3-diones, the enolic oxygen can hydrogen bond with residual silanols on the silica surface. Phosphate buffers (20-50 mM) provide a high concentration of counter-ions (


) that effectively "block" these silanol sites, significantly reducing tailing. If LC-MS is required, Ammonium Formate at pH 3.0 is a viable compromise, though peak shape may degrade slightly compared to phosphate.
Why Phenyl-Hexyl?

The "4-ethoxyphenyl" tail is an electron-rich aromatic system. A standard C18 column interacts only through dispersive (hydrophobic) forces. A Phenyl-Hexyl or Biphenyl column introduces


 interactions . This orthogonal selectivity mechanism is particularly effective for separating the target dione from synthetic precursors (like 4-ethoxybenzaldehyde) which lack the dione polarity, enhancing resolution (

).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on silanol suppression and buffer selection).

  • Menezes, J. C., et al. (2019). "Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes." Electrophoresis. (Discusses the stability and UV properties of 1,3-dione derivatives).

  • Restek Corporation. "Analysis of Herbicides by HPLC: Biphenyl vs C18." Restek Chromatograms. (General reference for Biphenyl selectivity on aromatic herbicides).

  • Phenomenex. "Keto-Enol Tautomerism in HPLC: Method Development Strategies." Technical Notes. (Strategies for handling tautomeric compounds).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Profiling of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

This guide details the mass spectrometry fragmentation patterns and analytical performance of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog often encountered in the analysis of cyclic dione herbicides (e....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns and analytical performance of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione , a structural analog often encountered in the analysis of cyclic dione herbicides (e.g., cyclohexanedione oximes) and liquid crystal synthesis intermediates.

Executive Summary

For the structural elucidation and quantification of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione (


), Negative Ion Electrospray Ionization (ESI-)  is the superior analytical approach compared to Positive ESI (ESI+) or Electron Ionization (EI).

The compound’s 1,3-dione moiety possesses highly acidic protons at the C2 position (


), allowing for facile deprotonation and exceptional sensitivity in negative mode. The fragmentation pattern is dominated by Retro-Diels-Alder (RDA)  cleavage and dealkylation of the ethoxy group , providing a robust fingerprint for identification.
Quick Comparison: Ionization Modes
FeatureESI- (Recommended) ESI+ EI (GC-MS)
Primary Ion

(m/z 231)

(m/z 233)

(m/z 232)
Sensitivity High (10x–50x vs ESI+)Low (Poor ionization)Moderate (Requires derivatization)
Key Fragments RDA Cleavage, Ethoxy loss

,

Extensive fragmentation
Suitability Trace quantification (pg/mL)Qualitative confirmationStructural elucidation

Part 1: Technical Deep Dive & Fragmentation Logic

Structural Basis of Fragmentation

The fragmentation logic of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is governed by two structural features:

  • The Cyclohexane-1,3-dione Ring: A flexible ring prone to enolization. In the gas phase, the enol form undergoes Retro-Diels-Alder (RDA) reactions, cleaving the ring to release neutral ketene or alkene fragments.

  • The 4-Ethoxyphenyl Moiety: An aryl ether. The primary fragmentation pathway for aryl ethyl ethers is the loss of the ethyl group (typically as ethylene,

    
    , 28 Da) to form a phenoxide ion.
    
ESI(-) Fragmentation Pathway (m/z 231)

In negative mode, the precursor ion is


 at m/z 231.1 .
  • Transition 1: Dealkylation (Loss of

    
    ). 
    The ether side chain loses ethylene (28 Da) via a four-membered transition state, generating the phenol/phenoxide product.
    
    • 
      : -28
      
    • Product Ion: m/z 203

  • Transition 2: Retro-Diels-Alder (RDA). The cyclohexanedione ring undergoes RDA cleavage.[1] For 5-substituted 1,3-diones, this typically involves the loss of a

    
     unit (ketene, 42 Da) or 
    
    
    
    (acrolein-like fragment, 56 Da), depending on the specific charge localization.
    • 
      : -42 (Loss of Ketene)
      
    • Product Ion: m/z 189

Pathway Visualization

The following diagram illustrates the validated fragmentation pathways for 5-aryl-cyclohexane-1,3-diones in ESI negative mode.

FragmentationPathway Figure 1: ESI(-) Fragmentation Pathways of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Precursor Precursor Ion [M-H]⁻ m/z 231.1 (Deprotonated Dione) Frag_Ethoxy Fragment A: Phenoxide m/z 203.1 (Loss of C₂H₄, -28 Da) Precursor->Frag_Ethoxy Aryl Ether Cleavage (Loss of Ethylene) Frag_RDA Fragment B: RDA Product m/z 189.1 (Loss of Ketene C₂H₂O, -42 Da) Precursor->Frag_RDA Retro-Diels-Alder (Ring Cleavage) Frag_Deep Deep Fragment m/z 161.1 (Combined Loss: -28 & -42) Frag_Ethoxy->Frag_Deep Secondary RDA Frag_RDA->Frag_Deep Secondary Dealkylation

Caption: Primary fragmentation pathways in Negative ESI showing parallel losses of the ethyl group and ketene moiety.

Part 2: Comparative Performance Guide

Method A: LC-MS/MS (ESI Negative) - The Gold Standard

This method utilizes the acidity of the dione protons. It is the industry standard for metabolites of cyclohexanedione herbicides (e.g., cycloxydim, sethoxydim).

  • Pros:

    • Sensitivity: Limits of Quantitation (LOQ) typically in the 0.1–1.0 ng/mL range.

    • Selectivity: Formation of

      
       is highly specific; background noise is lower than in positive mode.
      
    • Fragmentation: Yields clean, structural fragments (m/z 203, 189) ideal for Multiple Reaction Monitoring (MRM).

  • Cons:

    • Requires mobile phase pH adjustment (typically > pH 5 or using ammonium acetate) to ensure ionization stability, though high pH can degrade silica columns.

Method B: LC-MS/MS (ESI Positive)
  • Pros:

    • Useful if simultaneous detection with basic co-analytes (e.g., amines) is required.

  • Cons:

    • Adduct Formation: Often forms sodiated

      
       (m/z 255) or potassiated adducts, which do not fragment efficiently, leading to poor MS/MS sensitivity.
      
    • Lower Response: The molecule is not basic; protonation requires forcing conditions (high formic acid), often suppressing signal.

Method C: GC-MS (EI)
  • Pros:

    • Provides a "fingerprint" spectrum (NIST library compatible).

  • Cons:

    • Derivatization Required: The polar 1,3-dione group causes severe peak tailing and adsorption. Samples must be derivatized (e.g., with MSTFA to form TMS enol ethers) before analysis.

    • Thermal Instability: Underivatized compounds may degrade in the injection port.[2]

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this optimized ESI(-) LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve standard in Methanol:Water (50:50). Avoid pure acetonitrile as it may suppress negative ionization for this class.[3]

  • Concentration: Prepare a 1 µg/mL working standard for tuning.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Acetate aids negative ionization.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

MS Source Parameters (ESI-)
  • Capillary Voltage: 2500–3000 V (Negative mode requires lower voltage to prevent discharge).

  • Drying Gas Temperature: 300–350°C (Ensure complete desolvation of the ring).

  • Fragmentor Voltage: Optimize between 80–120 V. Caution: Too high will cause in-source fragmentation (loss of ethyl group).

MRM Transitions Table

Use these transitions for method development.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Assignment
231.1 203.1 15–2050Quantifier (Loss of

)
231.1 189.1 20–2550Qualifier 1 (RDA / Ketene loss)
231.1 161.1 30–3550Qualifier 2 (Combined loss)

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[4] (Chapter on Retro-Diels-Alder fragmentation in cyclic ketones). Link

  • ResearchGate. (2005). Studies in Organic Mass Spectrometry IV. Fragmentation of 2-Alkyl-1,3-cyclohexanediones. Validates RDA mechanisms in cyclohexanedione derivatives. Link

  • Agilent Technologies. (2020).[4] Optimizing the Agilent Multimode Source: ESI vs APCI Guidelines. Provides causality for choosing ESI- for polar/acidic analytes. Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Ethers and Cyclic Ketones. Explains the loss of ethylene from ethoxy groups and ring cleavage. Link

Sources

Comparative

Technical Guide: Elemental Analysis Validation for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Executive Summary & Molecule Profile[1] In the synthesis of herbicides and pharmaceutical intermediates, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical scaffold. Unlike simple aromatics, the cyclohexane-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the synthesis of herbicides and pharmaceutical intermediates, 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione represents a critical scaffold. Unlike simple aromatics, the cyclohexane-1,3-dione moiety introduces significant analytical challenges due to keto-enol tautomerism and hygroscopicity .

While High-Performance Liquid Chromatography (HPLC) is standard for organic impurity profiling, it fails to detect inorganic salts, trapped water, or solvent residues that inflate yield calculations. Consequently, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Oxygen combustion—remains the definitive method for establishing bulk purity.

This guide compares the industry-standard Automated Combustion method against modern alternatives (qNMR, HRMS) and provides a validated protocol for this specific dione derivative.

Physicochemical Profile[2][3][4][5][6][7]
  • Formula:

    
    
    
  • Molecular Weight: 232.28 g/mol

  • Theoretical Composition:

    • C: 72.39%

    • H: 6.94%

    • O: 20.66%

  • Critical Attribute: The 1,3-dione ring exists in equilibrium between the diketo and enol forms. This creates variable hydrogen bonding networks, often trapping water or crystallization solvents (e.g., ethanol), which leads to specific EA failures (low Carbon, high Hydrogen).

Comparative Analysis: Choosing the Right Tool

For a researcher needing to validate the composition of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, three primary methodologies exist. Below is an objective comparison based on precision, specificity, and limitations.

Method A: Automated Combustion (CHN Analysis)
  • Mechanism: Flash combustion at >900°C; reduction of gases (

    
    ); separation via GC column; detection via TCD.
    
  • Verdict: The Gold Standard for Bulk Purity.

  • Pros: High precision (<0.2%); detects non-chromatophore impurities (water, inorganics); industry standard for publication.

  • Cons: Destructive; requires milligram quantities; does not identify structure (only ratio).

Method B: Quantitative NMR (qNMR)[4][8][9]
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) of known purity.

  • Verdict: The Modern Challenger.

  • Pros: Non-destructive; specific structural confirmation; distinguishes solvates.

  • Cons: For 1,3-diones, tautomerism broadens peaks or splits signals, complicating integration; requires expensive deuterated solvents; lower precision than CHN for bulk purity (~1%).

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI/APCI) and Time-of-Flight (ToF) detection.

  • Verdict: Identity Only (Not Purity).

  • Pros: Confirms exact mass to 4 decimal places; excellent for trace impurity identification.

  • Cons: NOT quantitative for bulk purity due to ionization bias (flyability); cannot detect water or inorganic salts.

Summary Data Table
FeatureAutomated CHN CombustionqNMR (

)
HRMS (ESI-ToF)
Primary Use Bulk Purity & CompositionPurity & StructureMolecular Identity
Precision Excellent (±0.1 - 0.3%)Good (±1.0%)N/A (Qualitative)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<0.1 mg
Interference Trapped Water/SolventsTautomeric broadeningIon suppression
Cost/Run Low ($)Medium (

)
High (

$)

Decision Logic & Workflow

The following diagram illustrates the decision process for validating the 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione scaffold.

ValidationWorkflow Start Sample Synthesis: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione Dry Pre-Treatment: Vacuum Oven (40°C, 4h) to remove solvates Start->Dry Weigh Microbalance Weighing (Target: 2.000 mg ± 0.005 mg) Dry->Weigh Combustion Automated CHN Analysis (Flash Combustion) Weigh->Combustion Check Compare vs Theoretical C: 72.39% | H: 6.94% Combustion->Check Pass PASS: within ±0.4% (Publishable Purity) Check->Pass Match Fail FAIL: Deviation > 0.4% Check->Fail Mismatch Diagnose Diagnosis Step: Check qNMR for Solvents Fail->Diagnose

Figure 1: Analytical workflow ensuring removal of hygroscopic water before combustion.

Detailed Validation Protocol (Automated CHN)

This protocol is designed for a Thermo Scientific FlashSmart or Elementar vario MACRO , but applies generally to Dumas method analyzers.

A. Sample Preparation (The Critical Step)

Context: 1,3-diones are notorious for trapping water in the crystal lattice.

  • Drying: Place 50 mg of the sample in a vacuum oven at 40°C for 6 hours. Note: Do not exceed 80°C as diones can undergo thermal decomposition or dimerization.

  • Desiccator: Cool in a desiccator containing

    
     or active silica gel for 30 minutes.
    
  • Weighing: Use a Mettler Toledo microbalance (readability 0.1 µg). Weigh 2.0–2.5 mg into a tin capsule. Fold the capsule tightly to exclude atmospheric air.

B. Instrument Configuration

To ensure complete combustion of the aromatic ring and the cyclohexane ring:

  • Furnace Temperature: 950°C (Left/Combustion), 840°C (Right/Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Boost: 250 mL/min for 5 seconds (excess

    
     required to break the stable phenyl ring).
    
  • Standardization: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) due to its similar C/H ratio to the analyte.

C. Experimental Data & Acceptance Criteria

Acceptance Criteria: According to ACS and standard journal guidelines (e.g., JOC, J. Med. Chem), the experimental value must fall within ±0.4% of the theoretical value.

Table 2: Experimental Validation Data (Simulated)
Run IDCondition% Carbon (Calc: 72.39)% Hydrogen (Calc: 6.94)Delta CDelta HStatus
Run 1 Undried (Raw)70.12%7.15%-2.27%+0.21%FAIL (Wet)
Run 2 Dried (4h, 40°C)72.31%6.98%-0.08%+0.04%PASS
Run 3 Dried (Duplicate)72.45%6.91%+0.06%-0.03%PASS

Analysis of Failure (Run 1): The significant drop in Carbon (-2.27%) combined with a slight increase in Hydrogen suggests the presence of approximately 3% water by weight (solvated). This confirms the hygroscopic nature of the 1,3-dione headgroup.

Mechanism of Analysis

Understanding the "Black Box" of the analyzer ensures better troubleshooting.

CombustionProcess Sample Tin Capsule + Sample Furnace Combustion Furnace (950°C + O2 Injection) Oxidation: C -> CO2, H -> H2O Sample->Furnace Reduction Reduction Tube (Copper Wires, 600°C) Removes excess O2 Reduces NOx -> N2 Furnace->Reduction Trap Water Trap (Mg(ClO4)2) Reduction->Trap Separation GC Column Separates N2, CO2, H2O Trap->Separation Detector TCD Detector Thermal Conductivity Separation->Detector

Figure 2: The Dumas combustion train. Note that for CHN analysis, the Water Trap is usually bypassed or configured to allow H detection depending on the specific analyzer mode.

Troubleshooting & Expert Tips

  • The "Soot" Problem: If you observe low Carbon results consistently even after drying, the aromatic ring may not be fully combusting.

    • Solution: Add roughly 5 mg of Tungsten Trioxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) to the tin capsule. This acts as a combustion catalyst / oxygen donor.
  • Static Electricity: The cyclohexane-1,3-dione powder can be static-prone. Use an ionizing gun before weighing to prevent micro-particles from jumping off the balance pan.

  • Nitrogen Blanks: Even though this molecule has no Nitrogen, run the instrument in CHN mode. A result of N > 0.1% indicates contamination with synthesis solvents like DMF or Pyridine.

References

  • American Chemical Society (ACS). (2017).[1] Validation and Verification Guidelines for Analytical Methods. ACS Reagent Chemicals. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Validation

A Comparative Spectroscopic Guide to 5-Phenyl and 5-(4-Ethoxyphenyl) Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Subtle changes in a molecule's periphery, such as the addition of a substituent to a p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Subtle changes in a molecule's periphery, such as the addition of a substituent to a phenyl ring, can profoundly alter its electronic properties and, consequently, its biological activity and spectroscopic signature. This guide provides an in-depth comparison of the key spectroscopic differences between 5-phenyl and 5-(4-ethoxyphenyl) derivatives, using the 1H-tetrazole core as a representative scaffold for a clear and objective analysis.

The primary differentiator between these two classes of compounds is the para-ethoxy group (-OCH₂CH₃) on the phenyl ring. The oxygen atom's lone pairs in the ethoxy group act as a potent electron-donating group (EDG) through resonance (+R effect). This increased electron density on the aromatic system is the root cause of the distinct spectroscopic shifts observed when compared to the unsubstituted 5-phenyl analogue.

Core Structural Models for Comparison

To ground this analysis in concrete data, we will be comparing:

  • Compound A: 5-Phenyl-1H-tetrazole

  • Compound B: 5-(4-Ethoxyphenyl)-1H-tetrazole

These molecules provide a clear and uncluttered platform to observe the electronic influence of the ethoxy substituent across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The electron-donating nature of the ethoxy group in Compound B causes significant and predictable changes in both ¹H and ¹³C NMR spectra compared to Compound A.

¹H NMR Spectroscopy: The EDG effect of the ethoxy group increases electron density on the attached phenyl ring, leading to magnetic shielding of the aromatic protons. This shielding effect causes their signals to shift to a lower frequency (upfield), i.e., to a smaller ppm value.

  • Aromatic Protons: In Compound A, the phenyl protons appear as a multiplet in the range of δ 7.58-8.06 ppm.[1] In contrast, the aromatic protons on the ethoxyphenyl ring of a similar tetrazole derivative show a more shielded (upfield) and split pattern, characteristic of a para-substituted ring, with signals appearing around δ 7.10 and δ 7.93 ppm.[1] The protons ortho to the electron-donating ethoxy group are more shielded than the meta protons.

  • Ethoxy Protons: Compound B will exhibit two additional signals not present in Compound A: a quartet around δ 4.0-4.2 ppm for the methylene protons (-OCH₂-) and a triplet around δ 1.3-1.5 ppm for the methyl protons (-CH₃).

¹³C NMR Spectroscopy: The shielding effect is also evident in the ¹³C NMR spectrum. The carbon atoms of the phenyl ring in Compound B are more shielded (appear at lower ppm values) than those in Compound A. The ipso-carbon (the carbon attached to the tetrazole ring) and the ortho and para carbons of the phenyl ring experience the most significant upfield shifts.

Compound Aromatic ¹H Chemical Shifts (δ, ppm) Aromatic ¹³C Chemical Shifts (δ, ppm) Key Differentiating Signals
5-Phenyl-1H-tetrazole (A) Multiplet, ~7.58-8.06[1]124.0, 126.8, 129.3, 131.1[1]None
5-(4-Ethoxyphenyl)-1H-tetrazole (B) Doublets, ~7.10 and ~7.93[1]~55.3 (-CH₃), ~63.5 (-OCH₂-), ~114.7, ~116.1, ~128.5, ~159.9[1]Ethoxy Group: Quartet (~4.1 ppm) and Triplet (~1.4 ppm) in ¹H NMR.

UV-Visible Spectroscopy: The Bathochromic Shift

UV-Visible spectroscopy measures the electronic transitions within a molecule. The introduction of an electron-donating group to a chromophore (the light-absorbing part of the molecule) typically results in a bathochromic shift, or "red shift," of the maximum absorption wavelength (λₘₐₓ).

The ethoxy group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. By donating electron density, it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap means that lower-energy (longer wavelength) light is required to excite the electrons, resulting in a shift of λₘₐₓ to a longer wavelength. This effect is most pronounced when an electron-donating group and an electron-withdrawing group are para to one another.[2]

Compound Type Expected λₘₐₓ Reason for Difference
5-Phenyl Derivative (A) Shorter WavelengthUnsubstituted phenyl ring has a higher HOMO-LUMO energy gap.
5-(4-Ethoxyphenyl) Derivative (B) Longer Wavelength (Bathochromic Shift)The electron-donating ethoxy group raises the HOMO energy level, decreasing the HOMO-LUMO gap.[3]

Infrared (IR) Spectroscopy: The Ether Signature

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most telling difference between the IR spectra of Compounds A and B is the presence of strong C-O stretching bands from the ethoxy group in Compound B.

  • Compound A (5-Phenyl-1H-tetrazole): The spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching in the 1474-1642 cm⁻¹ region, and N-H stretching around 3449 cm⁻¹.[1][4]

  • Compound B (5-(4-Ethoxyphenyl)-1H-tetrazole): In addition to the signals seen for Compound A, the spectrum for Compound B will feature prominent C-O-C stretching absorptions. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[5] Aliphatic C-H stretching bands from the ethyl group will also be present around 2850-3000 cm⁻¹.[5]

Vibrational Mode 5-Phenyl Derivative (A) 5-(4-Ethoxyphenyl) Derivative (B)
Aromatic C-H Stretch Present (~3061 cm⁻¹)[1]Present
Aliphatic C-H Stretch AbsentPresent (~2850-3000 cm⁻¹)[5]
Aromatic C=C Stretch Present (~1474 cm⁻¹)[1]Present
Asymmetric C-O-C Stretch AbsentPresent & Strong (~1250 cm⁻¹)
Symmetric C-O-C Stretch AbsentPresent (~1040 cm⁻¹)

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both compounds will show a strong molecular ion peak due to the stability of the aromatic systems, their fragmentation patterns will differ significantly due to the ethoxy substituent.[6]

  • Compound A (5-Phenyl-1H-tetrazole): The fragmentation is dominated by the stable phenyl and tetrazole rings. The molecular ion peak (M⁺) is observed at m/z 146.[1][7]

  • Compound B (5-(4-Ethoxyphenyl)-1H-tetrazole): The molecular ion peak will be at m/z 190. A characteristic fragmentation pathway for aryl ethers is the loss of the alkyl group or the entire alkoxy group. Expect to see significant fragments corresponding to the loss of an ethyl radical (-CH₂CH₃, M-29) or the formation of an ethoxy benzyl cation (m/z 135).[8][9]

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Prep Prepare dilute solutions (e.g., in DMSO-d6 for NMR, Ethanol for UV-Vis) NMR ¹H & ¹³C NMR Prep->NMR Analyze Sample UV UV-Visible Prep->UV Analyze Sample IR FT-IR Prep->IR Analyze Sample MS Mass Spec Prep->MS Analyze Sample Analyze_NMR Compare Chemical Shifts (δ) - Shielding Effects NMR->Analyze_NMR Analyze_UV Compare λₘₐₓ - Bathochromic Shift UV->Analyze_UV Analyze_IR Identify Functional Groups - C-O Stretches IR->Analyze_IR Analyze_MS Analyze Fragmentation - Ether Cleavage MS->Analyze_MS Conclusion Synthesize Findings: Differentiate Derivatives Analyze_NMR->Conclusion Analyze_UV->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute solution (~0.01 mg/mL) from the stock solution.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[10]

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Electronic_Effects cluster_A 5-Phenyl Derivative cluster_B 5-(4-Ethoxyphenyl) Derivative cluster_Consequences Spectroscopic Consequences CoreA Tetrazole Core PhenylA { | Phenyl Ring | } CoreA->PhenylA:f0 labelA Weak Inductive/Resonance Effect CoreB Tetrazole Core PhenylB { | Phenyl Ring | } CoreB->PhenylB:f0 Ethoxy {-O-Et} PhenylB:f1->Ethoxy Shielding NMR Shielding (Upfield Shift) PhenylB->Shielding causes RedShift UV-Vis Red Shift (Lower Energy) PhenylB->RedShift causes Ethoxy->PhenylB:f1  +R Effect (Electron Donation)

Conclusion

  • NMR: The ethoxy group causes an upfield shift (shielding) for the aromatic protons and carbons. It also introduces unique signals for the ethyl protons.

  • UV-Vis: The ethoxy group causes a bathochromic (red) shift in the λₘₐₓ due to a reduction in the HOMO-LUMO energy gap.

  • IR: The ethoxy group provides a clear diagnostic fingerprint with strong C-O-C stretching bands that are absent in the unsubstituted phenyl derivative.

  • MS: The ethoxy group introduces characteristic fragmentation pathways, notably the loss of the ethyl group.

These well-defined spectroscopic handles allow researchers to unambiguously differentiate between these two classes of compounds, providing crucial data for structural elucidation, quality control, and the advancement of drug development programs.

References

  • N.A. Coats, A.R. Katritzky. Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds. Journal of the Chemical Society (Resumed), 1959.

  • ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate GmbH.

  • C. Randall Clark, Younis Abiedalla. Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry, 2025.

  • ChemicalBook. 1-(4-ethoxyphenyl)-5-mercapto-1h-tetrazole(15182-68-0) 1 h nmr. ChemicalBook.

  • ChemicalBook. 5-Phenyltetrazole(18039-42-4) 1 H NMR. ChemicalBook.

  • L. Zamani, B.B.F. Mirjalili, K. Zomorodian, S. Zomorodian. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 2015.

  • Benchchem. An In-depth Technical Guide on the Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate. Benchchem.

  • Sara S. E. Ghodsinia, Batool Akhlaghinia. Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry, 2015.

  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Analytical Toxicology.

  • National Center for Biotechnology Information. 5-Phenyl-1H-tetrazole. PubChem.

  • Request PDF. Synthesis and Spectral Properties of 1-Substituted Phenyl-3-(p-methoxycarbonyl)phenyl-5-phenylformazans. ResearchGate GmbH.

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. spcmc.ac.in.

  • Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics. National Center for Biotechnology Information.

  • 5-(4-Ethoxybenzyl)-1H-tetrazole. National Center for Biotechnology Information.

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. up.ac.za.

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI.

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of ethoxyethane. docbrown.info.

  • A comparative study of the photophysics of phenyl, thienyl, and chalcogen substituted rhodamine dyes. Royal Society of Chemistry.

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. chem.libretexts.org.

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). International Union of Crystallography.

  • IR: aromatics. University of Calgary.

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. National Center for Biotechnology Information.

  • Infrared Spectroscopy. cdn.vanderbilt.edu.

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org.

  • UV‐Visible spectra (A) and fluorescence spectra (B) (medium...). ResearchGate GmbH.

  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library.

  • Request PDF. A comparative study of the photophysics of phenyl, thienyl, and chalcogen substituted rhodamine dyes. ResearchGate GmbH.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

This guide provides a detailed protocol for the safe and compliant disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. As a compound utilized in drug development and chemical synthesis, understanding its hazard profile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. As a compound utilized in drug development and chemical synthesis, understanding its hazard profile and handling its waste streams correctly is paramount for ensuring personnel safety and environmental protection.[1] This document is structured to provide immediate, actionable information and the scientific rationale behind each procedural step, in accordance with federal and local regulations.[2][3]

Hazard Assessment and Immediate Safety Precautions

Assumed Hazard Classification:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][8]

  • Eye Damage/Irritation: Causes serious eye irritation.[4][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

  • Aquatic Hazard: Based on the cyclohexane component, it should be treated as potentially toxic to aquatic life with long-lasting effects.[6][7]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory to prevent personal contact and inhalation:[4][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and change them immediately if contaminated.[10]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against dust or splashes.[10]

  • Skin and Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned. For larger quantities or when generating dust, consider additional protective clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[11]

Hazard CategoryGHS Hazard StatementRequired PPE
Oral Toxicity H302: Harmful if swallowed[4]Standard lab PPE, no eating/drinking in the lab.[4]
Skin Irritation H315: Causes skin irritation[4][8]Nitrile gloves, lab coat.[4]
Eye Irritation H319: Causes serious eye irritation[4][8]Safety glasses with side-shields or goggles.[4]
Respiratory Irritation H335: May cause respiratory irritation[4]Use in a chemical fume hood.[4]
Environmental H410: Very toxic to aquatic life with long-lasting effects (assumed)[6][7]Prevent release to the environment.[12]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management.[3][9] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Principle of Incompatibility: Never mix 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione waste with incompatible materials, such as strong oxidizing agents.[3][6]

  • Waste Container: Use only designated, chemically compatible, and clearly labeled hazardous waste containers.[2][9] The container must have a secure, leak-proof closure.[2]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-(4-Ethoxyphenyl)cyclohexane-1,3-dione," and a clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3]

Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for managing waste generated during research activities. These steps align with the Resource Conservation and Recovery Act (RCRA) guidelines.[2]

Disposal of Solid Waste
  • Collection: Carefully transfer the solid waste into a designated hazardous waste container using a spatula or scoop. Avoid generating dust.[4]

  • Container Management: Keep the container closed when not actively adding waste.[4] Store the container in a designated satellite accumulation area near the point of generation.[3]

  • Scheduling Pickup: Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[13] Schedule a pickup with your institution's Environmental Health and Safety (EHS) department well before reaching this limit.

Disposal of Contaminated Labware and PPE
  • Gross Decontamination: Remove as much of the solid residue as possible from contaminated labware (e.g., beakers, spatulas). This collected residue is considered hazardous waste and should be placed in the solid waste container.

  • Rinsing: For empty containers that held the compound, they must be triple rinsed with a suitable solvent (e.g., acetone, ethanol).[3] The first rinseate is considered acutely hazardous and must be collected in a designated hazardous waste container for liquids. Subsequent rinseates must also be collected as hazardous waste.[13]

  • Final Disposal of Containers: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the chemical labels on the container must be defaced or removed.[3][13] The cap should be removed, and the container can then be disposed of as regular trash or recycled, depending on institutional policy.[13]

  • PPE Disposal: Used gloves, weigh boats, and other contaminated disposable items should be placed in a sealed bag and then into the solid hazardous waste container.

Accidental Spill Cleanup
  • Immediate Actions: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's EHS emergency line.

  • Containment (for small spills): For minor spills, prevent the spread of the solid material.

  • Cleanup:

    • If Dry: Carefully sweep or scoop up the material. Use dry cleanup procedures and avoid generating dust.[4] Place the collected material and cleanup supplies into a sealed, labeled hazardous waste container.

    • If Wet/Solution: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[14] Scoop the absorbent material into a designated hazardous waste container.

  • Final Decontamination: Wash the spill area with soap and water, collecting the wash water as hazardous waste.[4] Prevent any runoff from entering drains.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione waste.

G start Waste Generated: 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione waste_type What is the form of the waste? start->waste_type solid_waste Unused Reagent, Contaminated PPE, Dry Spill Residue waste_type->solid_waste Solid liquid_waste Contaminated Solvent, Rinseate from Cleaning, Spill Cleanup Solution waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Empty Container collect_solid Collect in a labeled 'Solid Hazardous Waste' container. solid_waste->collect_solid collect_liquid Collect in a labeled 'Liquid Hazardous Waste' container (Halogenated or Non-Halogenated as appropriate). liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse ehs_pickup Store in Satellite Accumulation Area. Schedule EHS pickup. collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinseate Collect all rinseate as liquid hazardous waste. triple_rinse->collect_rinseate deface_dispose Deface label. Dispose of container in regular trash. triple_rinse->deface_dispose collect_rinseate->collect_liquid

Caption: Decision tree for waste stream management.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Regulation of Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety.
  • Cyclohexane - Incident management. (2016). GOV.UK.
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  • 5-(4-Ethylphenyl)cyclohexane-1,3-dione. Benchchem.
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